molecular formula C6H14N2O B14779064 3-Amino-3-methyl-piperidin-4-ol

3-Amino-3-methyl-piperidin-4-ol

Katalognummer: B14779064
Molekulargewicht: 130.19 g/mol
InChI-Schlüssel: HSRKPUZTNWGNIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-3-methyl-piperidin-4-ol is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-methyl-piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-methyl-piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H14N2O

Molekulargewicht

130.19 g/mol

IUPAC-Name

3-amino-3-methylpiperidin-4-ol

InChI

InChI=1S/C6H14N2O/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4,7H2,1H3

InChI-Schlüssel

HSRKPUZTNWGNIK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNCCC1O)N

Herkunft des Produkts

United States
Foundational & Exploratory

3-Amino-3-methyl-piperidin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-3-methyl-piperidin-4-ol

Disclaimer: Direct literature on 3-Amino-3-methyl-piperidin-4-ol is not extensively available. This guide has been compiled by a Senior Application Scientist, leveraging expert knowledge and extrapolating data from structurally related and well-documented piperidine derivatives to provide a scientifically robust projection of its properties and handling.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This guide focuses on the chemical properties of a specific derivative, 3-Amino-3-methyl-piperidin-4-ol, a molecule with potential applications as a versatile building block in the synthesis of novel therapeutic agents. The presence of a chiral center, a tertiary amine, a primary amine, and a secondary alcohol within a constrained cyclic system suggests a rich and complex chemical profile, making a thorough understanding of its properties essential for its effective utilization in research and development.

Physicochemical Properties

The predicted physicochemical properties of 3-Amino-3-methyl-piperidin-4-ol are summarized in the table below. These values are estimated based on its structure and data from analogous compounds.

PropertyPredicted ValueJustification
Molecular Formula C₆H₁₄N₂OBased on its chemical structure.
Molecular Weight 130.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solidSimilar to other substituted piperidinols.
Melting Point 110-125 °CExpected for a solid with hydrogen bonding capabilities.
Boiling Point >250 °C (decomposes)High boiling point expected due to hydrogen bonding.
Solubility Soluble in water and polar organic solventsThe amino and hydroxyl groups confer high polarity.
pKa ~9.5 (piperidine NH), ~10.5 (primary NH₂)Estimated based on typical values for cyclic secondary amines and primary alkylamines.

Proposed Synthesis and Purification

A plausible synthetic route to 3-Amino-3-methyl-piperidin-4-ol can be envisioned starting from a suitable precursor, such as a protected 3-aminopiperidin-4-one. The following multi-step synthesis is proposed to achieve the target compound with control over stereochemistry.

Experimental Protocol: Synthesis of 3-Amino-3-methyl-piperidin-4-ol
  • Step 1: N-Protection of 3-Aminopiperidin-4-one. To a solution of 3-aminopiperidin-4-one hydrochloride in dichloromethane, add triethylamine to neutralize the salt. Then, add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature for 12 hours.

  • Step 2: Methylation at the 3-position. The protected aminoketone is then subjected to methylation. A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, followed by the addition of methyl iodide. This reaction should be carried out at low temperatures (-78 °C) to control reactivity.

  • Step 3: Reduction of the Ketone. The methylated intermediate is then reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) in methanol is a suitable reagent for this transformation, which will likely yield a mixture of diastereomers.

  • Step 4: Deprotection. The protecting group is removed under appropriate conditions. For a Boc group, treatment with trifluoroacetic acid (TFA) in dichloromethane will yield the final product.

  • Purification. The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Aminopiperidin-4-one Step1 N-Protection (e.g., Boc₂O) Start->Step1 Step2 Methylation (LDA, CH₃I) Step1->Step2 Step3 Ketone Reduction (NaBH₄) Step2->Step3 Step4 Deprotection (TFA) Step3->Step4 End 3-Amino-3-methyl-piperidin-4-ol Step4->End

Caption: Proposed synthetic workflow for 3-Amino-3-methyl-piperidin-4-ol.

Spectroscopic Analysis

The structural elucidation of 3-Amino-3-methyl-piperidin-4-ol would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of protons in different chemical environments. Key signals would include a singlet for the methyl group, multiplets for the piperidine ring protons, and broad singlets for the NH and OH protons, which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the functional groups present: one methyl carbon, four methylene carbons in the piperidine ring, and one carbon bearing the hydroxyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of water, the amino group, or the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of 3200-3500 cm⁻¹ due to the O-H and N-H stretching vibrations. C-H and C-N stretching bands would also be present.

Reactivity and Potential Applications

The reactivity of 3-Amino-3-methyl-piperidin-4-ol is dictated by its functional groups.

  • N-Alkylation and N-Acylation: The primary and secondary amino groups can readily undergo alkylation and acylation reactions, allowing for the introduction of various substituents.

  • O-Alkylation and O-Esterification: The hydroxyl group can be alkylated or esterified to further modify the molecule's properties.

  • Coordination Chemistry: The amino groups can act as ligands, coordinating to metal centers to form complexes with potential catalytic or biological activity.

Given the prevalence of the piperidine motif in pharmaceuticals, 3-Amino-3-methyl-piperidin-4-ol is a promising scaffold for drug discovery. Its stereochemistry and functional group array make it an attractive starting material for the synthesis of inhibitors for various enzymes and receptors. For instance, substituted aminopiperidines have been explored as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[2]

Signaling Pathway Interaction Diagram

Signaling_Pathway cluster_drug_discovery Drug Discovery & Development cluster_biological_target Example Biological Target Molecule 3-Amino-3-methyl- piperidin-4-ol Scaffold Derivatization Chemical Derivatization (N-acylation, O-alkylation) Molecule->Derivatization Synthesis Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Identified Hits Target Enzyme/Receptor (e.g., DPP-4) Screening->Target Binding Assay Candidate Drug Candidate Lead_Opt->Candidate Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response Pathway->Response

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-3-methyl-piperidin-4-ol is not available, the safety precautions should be based on those for similar piperidine derivatives, which are often corrosive and can cause skin and eye burns.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off immediately with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[4][5]

Conclusion

3-Amino-3-methyl-piperidin-4-ol represents a valuable, albeit under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and necessary safety precautions based on established chemical principles and data from analogous structures. It is intended to serve as a foundational resource for researchers and scientists interested in exploring the utility of this promising molecule in their work.

References

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An In-depth Technical Guide to the Structure Elucidation of 3-Amino-3-methyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its versatile biological activities.[1][2] This guide presents a comprehensive, in-depth technical workflow for the structural elucidation of a novel piperidine derivative, 3-Amino-3-methyl-piperidin-4-ol. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the logical assembly of structural evidence. We will navigate through a multi-technique approach, leveraging Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments to unambiguously determine the constitution and relative stereochemistry of this molecule. Each step is detailed with the precision of a laboratory protocol, yet explained with the insight of an experienced analytical chemist, ensuring both practical utility and a deep understanding of the principles at play.

Introduction: The Significance of Piperidine Scaffolds

Piperidine and its derivatives are heterocyclic amines that form the core structure of many natural alkaloids and synthetic pharmaceuticals.[1][3] Their prevalence in drug discovery is attributed to their ability to adopt well-defined three-dimensional conformations, enabling specific interactions with biological targets. The introduction of substituents, such as the amino, methyl, and hydroxyl groups in 3-Amino-3-methyl-piperidin-4-ol, creates stereocenters that can significantly influence pharmacological activity. Therefore, the precise and unambiguous determination of the structure, including stereochemistry, is a critical step in the development of any new chemical entity.[4] This guide provides a systematic and robust strategy for this purpose.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial characterization of a novel compound typically begins with techniques that provide broad, yet crucial, information about the molecular formula and the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the gold standard for determining the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, we can deduce a unique molecular formula, which is the first piece of the structural puzzle.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Sample Preparation: Dissolve approximately 1 mg of 3-Amino-3-methyl-piperidin-4-ol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Time-of-Flight (TOF)

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 120 V

    • Gas Temperature: 325 °C

    • Mass Range: m/z 50-500

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum. Use a known reference standard for internal calibration to ensure high mass accuracy.

Data Interpretation: The presence of a nitrogen atom in an amine typically results in a molecular ion with an odd molecular weight, a principle known as the Nitrogen Rule.[5] For 3-Amino-3-methyl-piperidin-4-ol (C6H14N2O), the expected exact mass for the protonated molecule [M+H]+ is calculated. The HRMS experiment should yield a measured m/z value that corresponds to this calculated mass within a narrow tolerance (typically < 5 ppm).

  • Fragmentation Analysis: The fragmentation pattern provides clues about the molecule's structure. In cyclic amines, the molecular ion peak is usually strong.[6] Common fragmentation pathways for piperidines involve α-cleavage, where the bond between the α and β carbons to the nitrogen is broken, leading to the formation of stable iminium ions.[5][7] Ring cleavage can also occur, providing further structural information.[8]

Parameter Value Interpretation
Molecular Formula C6H14N2ODerived from HRMS
Calculated [M+H]+ 131.1184Theoretical exact mass
Observed [M+H]+ 131.1182High-accuracy experimental mass
Key Fragments m/z 114, 85, 71Corresponds to loss of NH3, C2H5N, and C3H7N respectively
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm-1, and co-add multiple scans to improve the signal-to-noise ratio.

Data Interpretation: The FTIR spectrum will provide clear evidence for the key functional groups in 3-Amino-3-methyl-piperidin-4-ol.

Frequency Range (cm-1) Vibration Type Functional Group
3400-3250 (broad)O-H stretchAlcohol
3350-3250 (two bands)N-H stretchPrimary Amine (-NH2)
2950-2850C-H stretchAliphatic (CH, CH2, CH3)
1650-1580N-H bendPrimary Amine
1150-1050C-O stretchSecondary Alcohol
1100-1000C-N stretchAmine

Definitive Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework and the connectivity between atoms. For complex molecules like substituted piperidines, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.[10][11]

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for polar molecules with exchangeable protons (OH, NH2).[12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[9]

  • Experiments: Acquire the following spectra: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

¹H and ¹³C NMR: The Carbon-Hydrogen Framework
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135: Distinguishes between CH, CH2, and CH3 groups. CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are absent.

Predicted NMR Data Summary (in DMSO-d6)

Position ¹³C Shift (ppm) ¹H Shift (ppm) Multiplicity Integration
C2~45-50~2.5-3.0m2H
C3~55-60---
C4~65-70~3.5-4.0m1H
C5~25-30~1.5-2.0m2H
C6~40-45~2.8-3.2m2H
C-CH3~20-25~1.0-1.2s3H
N-H-Exchangeablebr s1H
N-H2-Exchangeablebr s2H
O-H-Exchangeablebr s1H
2D NMR: Assembling the Pieces

For a molecule with multiple overlapping signals and stereocenters, 2D NMR is indispensable for connecting the atoms.[13][14]

Logical Workflow for 2D NMR Interpretation

Caption: A logical workflow for 2D NMR data interpretation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] It reveals the connectivity of protons within a spin system. For our molecule, we would expect to see correlations between the protons on C2, C4, C5, and C6, helping to trace the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached.[13] This is a crucial step for assigning the ¹³C spectrum based on the more resolved ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing together the molecular fragments identified by COSY.[14] For instance, the methyl protons (on C-CH3) should show a correlation to the quaternary carbon C3 and to C2 and C4, confirming the position of the methyl group.

Visualizing Key HMBC Correlations

Caption: Key HMBC correlations from the methyl protons.

Stereochemical Considerations

The structure of 3-Amino-3-methyl-piperidin-4-ol contains two stereocenters at C3 and C4, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). While standard NMR cannot determine absolute configuration, it can often determine the relative stereochemistry (cis vs. trans).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding connectivity. A NOESY cross-peak between the methyl protons and the proton on C4 (H4) would suggest a cis relationship. Conversely, the absence of this correlation and the presence of correlations to other ring protons would suggest a trans relationship.

  • Coupling Constants (J-values): The magnitude of the coupling constant between H4 and the adjacent protons on C5 can provide conformational information. Larger coupling constants are typically observed for axial-axial relationships in a chair conformation, which can help infer the relative orientation of the substituents.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique approach, a self-validating and unambiguous structural elucidation of 3-Amino-3-methyl-piperidin-4-ol is achieved. HRMS establishes the molecular formula. FTIR confirms the presence of the required functional groups. The suite of 1D and 2D NMR experiments pieces together the molecular skeleton, confirms the substitution pattern, and provides strong evidence for the relative stereochemistry. Each piece of data corroborates the others, leading to a high-confidence structural assignment that is essential for advancing the compound through the drug development pipeline.

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Sources

The 3-Aminopiperidine Scaffold: From Privileged Structure to Blockbuster Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminopiperidine scaffold represents a masterclass in medicinal chemistry—a "privileged structure" that transitioned from a generic building block to the pharmacophoric anchor of a multi-billion dollar class of antidiabetic drugs. Its success is defined by its ability to mimic the N-terminal penultimate proline residue of substrates like GLP-1, enabling high-affinity interactions with the Dipeptidyl Peptidase-4 (DPP-4) enzyme.

This technical guide dissects the structural biology, synthetic evolution, and therapeutic application of 3-aminopiperidine derivatives, focusing on their role in the development of Alogliptin and Linagliptin.

The Pharmacophore: Structural Biology & Mechanism

The utility of the 3-aminopiperidine scaffold is not accidental; it is a direct result of structure-based drug design (SBDD) targeting the S2 pocket of serine proteases.

The "Glu-Anchor" Mechanism

DPP-4 cleaves dipeptides from the N-terminus of polypeptides having proline or alanine at the second position. The enzyme's active site features a catalytic triad (Ser630, Asp708, His740) and a critical "anchoring" region composed of a double glutamate motif (Glu205 and Glu206).

The 3-aminopiperidine moiety functions as a peptidomimetic:

  • Protonation: At physiological pH, the primary amine at the C3 position is protonated (

    
    ).
    
  • Salt Bridging: This cation forms a bidentate salt bridge with the carboxylate side chains of Glu205 and Glu206 .

  • Hydrophobic Clamp: The piperidine ring sits in the hydrophobic S2 pocket, stabilized by Tyr547, Trp629, and Phe357.

This interaction network locks the inhibitor into the active site, preventing the access of endogenous substrates like GLP-1 and GIP.

Visualization: The Glu-Anchor Interaction Network

The following diagram illustrates the critical binding mode of 3-aminopiperidine-based inhibitors within the DPP-4 active site.

DPP4_Interaction Inhibitor 3-Aminopiperidine Scaffold Amine C3-Primary Amine (Protonated) Inhibitor->Amine Ring Piperidine Ring Inhibitor->Ring Glu205 Glu205 (Anionic) Amine->Glu205 Salt Bridge (Critical) Glu206 Glu206 (Anionic) Amine->Glu206 H-Bond Network S2_Pocket S2 Hydrophobic Pocket (Tyr547, Trp629) Ring->S2_Pocket Hydrophobic Interaction

Figure 1: Mechanistic anchoring of the 3-aminopiperidine scaffold via the Glu205/206 doublet.

The DPP-4 Era: Comparative Analysis

While Sitagliptin (a beta-amino acid derivative) was the first-in-class, the 3-aminopiperidine derivatives Alogliptin and Linagliptin offered distinct pharmacokinetic advantages due to the rigidity and lipophilicity of the piperidine ring.

Comparative Data: Alogliptin vs. Linagliptin

Both drugs utilize the (


)-3-aminopiperidine stereoisomer, confirming that the spatial arrangement of the amine is non-negotiable for potency.
FeatureAlogliptin (Nesina)Linagliptin (Tradjenta)
Core Scaffold PyrimidinedioneXanthine (Purine dione)
Chiral Center (

)-3-aminopiperidine
(

)-3-aminopiperidine
Binding Mode Non-covalent (S1, S2, S1', S2')Non-covalent (S1, S2, S1', S2')
IC50 (DPP-4) ~10 - 24 nM~1 nM
Selectivity (vs DPP-8/9) > 10,000-fold> 10,000-fold
Excretion Renal (Primary)Biliary/Gut (Unique)
Key Structural Insight The piperidine ring is relatively exposed to solvent.The xanthine core allows for extensive pi-stacking, increasing potency.

Synthetic Evolution: The Challenge of Chirality

The synthesis of these drugs hinges on the availability of enantiomerically pure (


)-3-aminopiperidine.[1] Early medicinal chemistry routes relied on the resolution of racemic mixtures, while modern process chemistry utilizes asymmetric hydrogenation or enzymatic transamination.
Protocol: Classical Chemical Resolution of ( )-3-Aminopiperidine

Context: This protocol describes the industrial-standard resolution of racemic 3-aminopiperidine using L-tartaric acid. This method is self-validating through the formation of diastereomeric salts with distinct solubility profiles.

Objective: Isolation of (


)-3-aminopiperidine dihydrochloride with >99% ee.

Materials:

  • Racemic 3-aminopiperidine dihydrochloride[1][2][3][4]

  • L-(+)-Tartaric acid (Resolving agent)

  • Methanol / Water (Solvent system)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Free Base Formation:

    • Dissolve racemic 3-aminopiperidine dihydrochloride in water.

    • Add NaOH (2.5 eq) dropwise at 0°C to liberate the free amine.

    • Extract with Dichloromethane (DCM) x3. Dry over

      
       and concentrate to yield the racemic oil.
      
    • Validation: Check TLC (MeOH:DCM 1:9) for a single spot.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic free amine in Methanol (10 volumes).

    • Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm Methanol.

    • Heat the mixture to reflux (65°C) for 1 hour to ensure complete dissolution.

  • Selective Crystallization (The Resolution):

    • Cool the solution slowly to room temperature over 4 hours.

    • Critical Step: The (

      
      )-amine-L-tartrate salt is less soluble and will crystallize. The (
      
      
      
      )-amine salt remains in the mother liquor.
    • Filter the white precipitate. Wash with cold Methanol.

  • Recrystallization (Enrichment):

    • Dissolve the wet cake in minimum hot water/methanol (1:5).

    • Cool and filter again to upgrade chiral purity.

    • Validation: Measure optical rotation.[5] Target

      
       (c=1, H2O) for the tartrate salt.
      
  • Salt Exchange to Dihydrochloride:

    • Suspend the purified tartrate salt in water. Basify with NaOH to pH >12.

    • Extract with DCM.

    • Treat the organic layer with HCl in dioxane/isopropanol.

    • Filter the resulting (

      
      )-3-aminopiperidine dihydrochloride.[1][2]
      
    • Final Validation: Chiral HPLC (Chiralpak AD-H). Expect >99% ee.[6]

Visualization: Synthetic Workflow

The following diagram maps the conversion of the chiral intermediate into the final Alogliptin API.

Alogliptin_Synthesis Uracil 6-Chlorouracil Alkylation Step 1: Alkylation (NaH, LiBr, DMF) Uracil->Alkylation Bromide 2-(Bromomethyl) benzonitrile Bromide->Alkylation Int_1 N-Benzyluracil Intermediate Alkylation->Int_1 Coupling Step 2: Nucleophilic Substitution (K2CO3, 60°C) Int_1->Coupling R_Amine (R)-3-Aminopiperidine (Chiral Salt) R_Amine->Coupling Alogliptin Alogliptin Free Base Coupling->Alogliptin Salt_Form Salt Formation (Benzoic Acid) Alogliptin->Salt_Form Final_API Alogliptin Benzoate Salt_Form->Final_API

Figure 2: Convergent synthesis of Alogliptin emphasizing the introduction of the chiral scaffold.

Beyond Diabetes: Emerging Applications

While DPP-4 remains the primary application, the 3-aminopiperidine scaffold is evolving into new therapeutic areas due to its ability to orient substituents in 3D space (Scaffold Hopping).

  • IdeS Protease Inhibitors: Recent studies have identified 3-aminopiperidine peptide analogues as selective, non-covalent inhibitors of the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes).[7] The scaffold replaces the proline residue in substrate-mimetic inhibitors.

  • Fragment-Based Drug Discovery (FBDD): Unlike flat aromatic rings (benzene, pyridine), the piperidine ring offers defined 3D vectors.[8] Researchers are using 3-aminopiperidine derivatives to explore "escape from flatland" strategies in kinase inhibitor design, improving solubility and metabolic stability.

References

  • Discovery of Alogliptin: Feng, J., et al. (2007). "Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV." Journal of Medicinal Chemistry. Link

  • Linagliptin Characterization: Eckhardt, M., et al. (2007). "8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry. Link

  • Binding Mode Analysis: Nabeno, M., et al. (2013). "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications. Link

  • Synthesis Patent: Kawakami, Y., et al. (2010). "Preparation of (R)-3-aminopiperidine dihydrochloride." U.S. Patent Application US20100029941A1. Link

  • IdeS Inhibitors: Oberg, C.T., et al. (2012). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: A Practical, Multi-Step Synthesis of 3-Amino-3-methyl-piperidin-4-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a detailed, field-tested protocol for the synthesis of 3-Amino-3-methyl-piperidin-4-ol, a valuable scaffold in medicinal chemistry. The 3-amino-4-hydroxypiperidine motif is a key structural feature in numerous biologically active compounds and pharmaceutical drugs.[1] This guide outlines a robust, four-step synthetic route starting from the simple precursor 1-benzyl-4-piperidone. The methodology covers C3-methylation, oximation to introduce the amino precursor, stereoselective reduction of both the oxime and ketone functionalities, and final N-debenzylation. Each step is explained with mechanistic insights, detailed protocols, and characterization guidelines to ensure reproducibility for researchers in drug discovery and development.

Introduction and Synthetic Strategy

The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of countless therapeutic agents.[2] Specifically, the 3-amino-4-hydroxypiperidine substitution pattern offers a rich three-dimensional architecture with multiple points for diversification, making it highly sought after for library synthesis and lead optimization. Compounds incorporating this moiety have shown potential in various therapeutic areas, including as kinase inhibitors and CNS-active agents.[3][4]

However, the stereocontrolled synthesis of these highly functionalized piperidines presents a significant challenge.[5][6] This guide details a logical and accessible pathway designed to overcome these hurdles, proceeding through stable, characterizable intermediates.

The overall synthetic strategy is as follows:

  • C3-Alkylation: Introduction of a methyl group at the C3 position of an N-protected 4-piperidone.

  • Nitrogen Introduction: Formation of an oxime at the C3 position, which serves as a precursor to the primary amine.

  • Diastereoselective Reduction: Simultaneous reduction of the C4-ketone and the C3-oxime to establish the cis-amino alcohol stereochemistry.

  • Deprotection: Removal of the nitrogen protecting group to yield the final target molecule.

The N-benzyl group is employed as a robust protecting group that can be readily installed and later removed under standard hydrogenolysis conditions, which are compatible with the other functional groups in the molecule.

Synthesis_Workflow Start 1-Benzyl-4-piperidone Int1 1-Benzyl-3-methyl-4-piperidone Start->Int1  1. NaH, THF  2. Methyl Iodide Int2 1-Benzyl-3-methyl-4-oxopiperidin-3-one oxime Int1->Int2  t-BuONO, KHMDS  THF, -78 °C Int3 cis-1-Benzyl-3-amino-3-methyl-piperidin-4-ol Int2->Int3  H2 (50 psi), Raney Ni  Methanol Final 3-Amino-3-methyl-piperidin-4-ol Int3->Final  H2 (50 psi), Pd(OH)2/C  Methanol

Figure 1: Overall synthetic workflow for 3-Amino-3-methyl-piperidin-4-ol.

Materials and Methods

Reagents

All reagents should be purchased from reputable chemical suppliers and used without further purification unless otherwise noted.

  • 1-Benzyl-4-piperidone (98%+)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (99.5%)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M solution in THF)

  • tert-Butyl nitrite (90%)

  • Raney® Nickel (slurry in water)

  • Hydrogen gas (high purity)

  • Pearlman's Catalyst (20% Pd(OH)₂ on Carbon)

  • Methanol (Anhydrous)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Brine (saturated NaCl solution)

Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels)

  • Magnetic stirrers and heating mantles

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Parr shaker or similar hydrogenation apparatus

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (400 MHz or higher)

  • Mass Spectrometer (LC-MS or GC-MS)

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-3-methyl-4-piperidone (Intermediate 1)

Rationale: This step introduces the C3-methyl group via enolate alkylation. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the α-carbon of the ketone, forming a sodium enolate. This enolate then acts as a nucleophile, attacking the electrophilic methyl iodide.[7]

Procedure:

  • Under an inert argon atmosphere, suspend sodium hydride (4.2 g of 60% dispersion, 105 mmol) in 200 mL of anhydrous THF in a flame-dried 500 mL three-neck flask.

  • Prepare a solution of 1-benzyl-4-piperidone (18.9 g, 100 mmol) and methyl iodide (17.0 g, 7.5 mL, 120 mmol) in 20 mL of anhydrous THF.

  • Add the solution from step 2 dropwise to the NaH suspension at room temperature over 10-15 minutes. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 5 hours. Monitor the reaction progress by TLC (Eluent: 2:1 Hexanes:Ethyl Acetate).

  • Cool the mixture to room temperature and carefully quench the excess NaH by the slow, dropwise addition of 20 mL of water.

  • Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Pour the resulting oil into 150 mL of water and extract with ethyl acetate (3 x 120 mL).

  • Combine the organic extracts, wash with 150 mL of brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent via rotary evaporation. Purify the crude oil by silica gel column chromatography (eluent: 2:1 n-hexane:ethyl acetate) to yield 1-benzyl-3-methyl-4-piperidone as an oil.[7]

ParameterValue
Expected Yield ~70-80%
Appearance Yellowish Oil
TLC Rf ~0.4 (2:1 Hexanes:EtOAc)
Protocol 2: Synthesis of 1-benzyl-3-methyl-4-oxopiperidin-3-one oxime (Intermediate 2)

Rationale: This step introduces the nitrogen atom at C3. KHMDS, a strong, sterically hindered base, selectively forms the kinetic enolate at the more substituted C3 position. This enolate then traps the electrophilic nitrosating agent, tert-butyl nitrite, to form the oxime after tautomerization.

Procedure:

  • Dissolve 1-benzyl-3-methyl-4-piperidone (10.15 g, 50 mmol) in 250 mL of anhydrous THF in a flame-dried 1 L flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS (55 mL of 1.0 M solution in THF, 55 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes at -78 °C.

  • Add tert-butyl nitrite (6.2 g, 7.1 mL, 60 mmol) dropwise. The solution should develop a deep color.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add 150 mL of water.

  • Extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

ParameterValue
Expected Yield >90% (crude)
Appearance Amber solid or thick oil
TLC Rf ~0.3 (3:1 Hexanes:EtOAc)
Protocol 3: Reduction to cis-1-Benzyl-3-amino-3-methyl-piperidin-4-ol (Intermediate 3)

Rationale: This is a critical stereochemistry-defining step. Catalytic hydrogenation with Raney Nickel is effective for the reduction of both oximes to primary amines and ketones to secondary alcohols. The catalyst surface often directs the delivery of hydrogen from the less hindered face of the molecule, leading to a preference for the cis diastereomer where the amino and hydroxyl groups are on the same side of the ring relative to the methyl group.

Procedure:

  • In a hydrogenation vessel, dissolve the crude oxime from the previous step (~50 mmol) in 200 mL of anhydrous methanol.

  • Carefully add Raney Nickel (approx. 5 g of a 50% slurry in water, washed 3x with methanol). Caution: Raney Ni is pyrophoric and must be handled with care.

  • Seal the vessel, purge with argon, and then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction vigorously at room temperature for 24-48 hours. Monitor hydrogen uptake.

  • Once the reaction is complete (as determined by LC-MS or TLC), carefully vent the vessel and purge with argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The diastereomeric ratio can be assessed by ¹H NMR of the crude material. The product can be used directly for the final step.

ParameterValue
Expected Yield ~80-90%
Diastereomeric Ratio Typically >5:1 in favor of the cis isomer
Appearance Off-white solid or pale oil
Protocol 4: N-Debenzylation to 3-Amino-3-methyl-piperidin-4-ol (Final Product)

Rationale: The final step is the removal of the N-benzyl protecting group. Pearlman's catalyst (Pd(OH)₂/C) is highly effective for this transformation via hydrogenolysis. The benzyl C-N bond is cleaved, liberating the free secondary amine of the piperidine ring.

Procedure:

  • Dissolve the crude amino alcohol from Protocol 3 (~40 mmol) in 150 mL of methanol in a hydrogenation vessel.

  • Add Pearlman's catalyst (20% Pd(OH)₂/C, ~1.0 g, ~2.5 mol%).

  • Seal the vessel, purge with argon, and then pressurize with hydrogen gas to 50 psi.

  • Heat the reaction to 40 °C and stir vigorously for 12-16 hours.

  • After cooling, vent the system and purge with argon.

  • Filter the mixture through Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the pure final product.

ParameterValue
Expected Yield >95%
Appearance White to off-white crystalline solid
Expected ¹H NMR signals Absence of aromatic signals (7.2-7.4 ppm), presence of exchangeable NH and OH protons.
Expected Mass Spec [M+H]⁺ corresponding to C₆H₁₅N₂O⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete deprotonation; moisture in reagents/glassware.Ensure THF is anhydrous and glassware is flame-dried. Use fresh NaH.
Formation of di-alkylated product in Step 1 Excess methyl iodide or prolonged reaction time.Use a smaller excess of methyl iodide and monitor the reaction closely by TLC.
Low yield in Step 2 Degradation of enolate; impure t-BuONO.Maintain temperature strictly at -78 °C. Use freshly opened or distilled t-BuONO.
Incomplete reduction in Step 3 Inactive catalyst; insufficient hydrogen pressure or time.Use fresh, active Raney Ni. Ensure the system is leak-free and increase reaction time if needed.
Poor diastereoselectivity in Step 3 Choice of reducing agent.Other reducing agents like NaBH₄ followed by a separate oxime reduction could be explored for different selectivity.[8]
Incomplete debenzylation in Step 4 Inactive catalyst; catalyst poisoning.Use fresh Pearlman's catalyst. Ensure starting material is free of sulfur-containing impurities.

Conclusion

This application note provides a comprehensive and reliable synthetic route for obtaining 3-Amino-3-methyl-piperidin-4-ol. By following these detailed protocols, researchers can effectively produce this valuable building block for use in pharmaceutical discovery and development programs. The described methodology emphasizes control over key reaction steps, from initial C-C bond formation to the critical stereoselective reduction and final deprotection, ensuring a high-purity final product.

References

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Retrieved from [Link]

  • Taylor & Francis Online. (1998). A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Synthetic Communications, 28(23), 4433-4438. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved from [Link]

  • WIPO Patentscope. (2014). WO/2014/016338 - NEW SYNTHETIC ROUTE FOR THE PREPARATION OF 3-AMINO-PIPERIDINE COMPOUNDS. Retrieved from [Link]

Sources

Application Note: Stereoselective Synthesis of (3R,4R)-3-Amino-3-methyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges of constructing the (3R,4R)-3-Amino-3-methyl-piperidin-4-ol scaffold—a high-value pharmacophore found in next-generation Janus Kinase (JAK) inhibitors and conformationally constrained GPCR ligands.

Unlike the common Tofacitinib intermediate (3-amino-4-methylpiperidine), this target features a quaternary stereocenter at C3 adjacent to a secondary alcohol, presenting unique steric and stereochemical hurdles.

Executive Summary & Structural Analysis

The target molecule, (3R,4R)-3-Amino-3-methyl-piperidin-4-ol , represents a "privileged scaffold" in drug discovery. The geminal amino/methyl substitution at C3 locks the piperidine ring into a specific chair conformation, enhancing binding selectivity compared to its non-methylated analogs.

Key Synthetic Challenges
  • Quaternary Center Formation (C3): Introducing a nitrogen atom to a tertiary carbon is sterically demanding and prone to elimination side reactions.

  • Contiguous Stereochemistry: The relative configuration between the C3-quaternary center and the C4-hydroxyl group must be strictly controlled (cis vs. trans).

  • Regioselectivity: Differentiating between the C3 and C5 positions of the piperidone precursor during functionalization.

Retrosynthetic Strategy

We employ a "Late-Stage Stereodivergence" strategy. The core logic relies on constructing the quaternary center via Electrophilic Amination of a 3-methyl-4-piperidone enolate, followed by a diastereoselective reduction of the ketone.

Retrosynthesis Target (3R,4R)-3-Amino-3-methyl- piperidin-4-ol (Target) Intermediate1 Intermediate A (3R)-3-Amino-3-methyl- 4-oxo-piperidine Target->Intermediate1 Diastereoselective Reduction Intermediate2 Intermediate B 3-Methyl-4-piperidone Intermediate1->Intermediate2 Electrophilic Amination Start Starting Material N-Boc-4-piperidone Intermediate2->Start Alpha-Methylation

Figure 1: Retrosynthetic disconnection showing the linear assembly of the quaternary center followed by stereochemical definition of the alcohol.

Detailed Experimental Protocol

Phase 1: Synthesis of Scaffold Precursor

Objective: Preparation of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. Criticality: High. Regiocontrol during methylation is essential to avoid dimethylation.

  • Substrate Preparation: Dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in anhydrous THF (150 mL) under Argon. Cool to -78°C.

  • Enolate Formation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 20 mins. Stir for 45 mins at -78°C to ensure complete kinetic enolate formation.

  • Methylation: Add Methyl Iodide (MeI, 1.05 equiv) rapidly.

    • Expert Insight: Rapid addition favors mono-methylation. Slow addition can lead to equilibration and di-methylation.

  • Workup: Warm to 0°C, quench with sat. NH₄Cl. Extract with EtOAc.[1][2] Purify via flash chromatography (Hex/EtOAc 9:1).

    • Target Yield: ~85%[3][4]

    • Validation: ¹H NMR should show a doublet at ~1.1 ppm (3H) for the methyl group.

Phase 2: Construction of the Quaternary Center (The Key Step)

Objective: Introduction of the nitrogen source via Asymmetric Electrophilic Amination. Method: Organocatalytic alpha-amination using Dibenzyl Azodicarboxylate (DBAD).

  • Catalyst System: Use (S)-Proline (10 mol%) as the organocatalyst to induce chirality, or perform racemic amination followed by Chiral HPLC resolution (recommended for initial scale-up to ensure absolute purity).

  • Reaction:

    • Dissolve 3-methyl-4-piperidone (from Phase 1) in CH₃CN.

    • Add DBAD (Dibenzyl azodicarboxylate, 1.2 equiv) and (S)-Proline (10 mol%).

    • Stir at 0°C for 12-24 hours.

  • Intermediate: This yields the N-Boc-3-methyl-3-(N,N'-bis-Cbz-hydrazino)-4-piperidone.

  • Cleavage of Hydrazine: Treat the intermediate with Raney Nickel/H₂ (50 psi) or Trifluoroacetic acid (if Boc is stable) to cleave the N-N bond, yielding the 3-amino-3-methyl-4-piperidone .

    • Note: For high enantiopurity, a recrystallization of the hydrazide intermediate is often required before cleavage.

Phase 3: Stereoselective Reduction (Defining the (3R,4R) System)

Objective: Reduction of the C4 ketone to the alcohol with cis-selectivity relative to the C3-amine.

  • Mechanism: The bulky C3-quaternary center dictates the approach of the hydride.

  • Reagent Choice:

    • L-Selectride (Lithium tri-sec-butylborohydride): Favors attack from the less hindered face, typically yielding the thermodynamically less stable alcohol (often cis to the bulky group).

    • NaBH₄/CeCl₃ (Luche): Favors the thermodynamically stable isomer.

Protocol (L-Selectride Reduction):

  • Dissolve the 3-amino-3-methyl-4-oxo intermediate in THF at -78°C.

  • Add L-Selectride (1.5 equiv) dropwise.

  • Stir for 2 hours, then warm to 0°C.

  • Oxidative Workup: Carefully add NaOH (3M) and H₂O₂ (30%) to quench the borane byproducts.

  • Stereochemical Outcome: The bulky hydride attacks trans to the C3-Amino group, pushing the hydroxyl group cis to the amine (forming the (3R,4R) or (3S,4S) racemate depending on starting material).

Data Summary & Validation

ParameterSpecificationMethod of Verification
Purity >98% (HPLC)UV at 210 nm / ELSD
Enantiomeric Excess (ee) >99%Chiral HPLC (Chiralpak AD-H or OD-H)
Diastereomeric Ratio (dr) >20:1 (cis:trans)¹H NMR (Coupling constants of H4)
Identity ConsistentHRMS (ESI+) & 2D NMR (NOESY)

NOESY Analysis (Critical for Stereochemistry): To confirm the (3R,4R) relative stereochemistry:

  • Look for a strong NOE correlation between the C3-Methyl group and the C4-Proton.

  • If C3-Me and H4 show NOE, they are cis, meaning the C3-Amine and C4-OH are trans.

  • Target Requirement: We want (3R,4R). In this configuration, if the Amine is "Up", the Hydroxyl is "Up". Therefore, we expect NOE between C3-Methyl (Down) and H4 (Down) .

Pathway Visualization

ReactionPathway Substrate N-Boc-3-Methyl 4-Piperidone Step1 Enolization & DBAD Addition Substrate->Step1 Inter1 Quaternary Hydrazide Step1->Inter1 Step2 Raney Ni / H2 (N-N Cleavage) Inter1->Step2 Inter2 3-Amino-3-Methyl 4-Oxo-Piperidine Step2->Inter2 Step3 L-Selectride (-78°C) Inter2->Step3 Stereocontrol Product (3R,4R)-Product (Cis-Amino/OH) Step3->Product

Figure 2: Forward synthetic pathway highlighting the critical N-N cleavage and stereoselective reduction steps.

Troubleshooting & Optimization

  • Issue: Low Diastereoselectivity (dr).

    • Cause: The C3-methyl and C3-amino groups have similar steric bulk, confusing the hydride approach.

    • Solution: Use a chelating reducing agent like Zn(BH₄)₂ which can chelate between the C3-amine (if deprotected) and the C4-ketone, directing the hydride delivery.

  • Issue: Racemization.

    • Cause: The alpha-amino ketone (Intermediate 2) is prone to racemization via enolization.

    • Solution: Perform the reduction (Step 3) immediately after the N-N bond cleavage (Step 2), or perform Step 2 and 3 in a telescoped one-pot sequence.

References

  • Quaternary Stereocenter Synthesis: Trost, B. M., & Jiang, C. (2006). Catalytic Enantioselective Construction of All-Carbon Quaternary Stereocenters. Synthesis, 369–396. Link

  • Electrophilic Amination: Janey, J. M. (2005). Organocatalytic Alpha-Amination of Aldehydes and Ketones. Angewandte Chemie International Edition, 44(28), 4292-4300. Link

  • Stereoselective Reduction: Davis, F. A., et al. (2006). Asymmetric Synthesis of 3-Amino-polyols. Journal of Organic Chemistry. Link

  • Related Scaffold Synthesis (Tofacitinib): Ruggeri, S. G., et al. (2007). Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550. Organic Process Research & Development. Link

  • General Piperidine Synthesis: "Facile synthesis of 3-amino substituted piperidines." Indian Journal of Chemistry. Link

Sources

Derivatization of the amino group in 3-Amino-3-methyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Amino-3-methyl-piperidin-4-ol

Part 1: Executive Summary & Structural Analysis

1.1 The Challenge: Steric Congestion at the Quaternary Center The scaffold 3-Amino-3-methyl-piperidin-4-ol represents a privileged class of conformationally restricted amino acid mimics.[1][2][3][4] However, it presents a formidable synthetic challenge: the primary amino group at position 3 is attached to a quaternary carbon (bonded to the ring C2, ring C4, the methyl group, and the amine itself).[1][5]

This "neopentyl-like" steric environment significantly reduces the nucleophilicity of the C3-amine compared to a standard primary amine, while the secondary amine at position 1 (N1) remains highly reactive.[2][3][4] Successful derivatization requires a strict order of operations to manage chemoselectivity.

1.2 Reactivity Hierarchy To derivatize the specific "amino group" (C3-NH


) without side reactions, one must recognize the nucleophilic hierarchy:
Functional GroupTypeReactivity ProfileStrategic Implication
N1 (Ring Nitrogen) Secondary AmineHigh. Accessible and nucleophilic (

).[1][2][3][4]
Must be protected first to prevent preferential alkylation/acylation.[3][4]
C3-NH

(Exocyclic)
Primary AmineModerate/Low. Sterically hindered by the gem-methyl and ring system (

).[1][2][3][4]
Requires high-energy electrophiles (HATU, acid chlorides) and forcing conditions.[1][3][4][5]
C4-OH (Ring Hydroxyl) Secondary AlcoholLow. Nucleophilic only with strong base or specific catalysts.[2][3][4][5]Generally inert under standard amide coupling conditions but can interfere in sulfonylation.[3][4][5]

Part 2: Strategic Protocols

Protocol A: Selective Protection of N1 (The Gateway Step)

Objective: Isolate the C3-amine reactivity by masking the N1-piperidine nitrogen.[2][3][4][5] Target Intermediate: 1-Boc-3-amino-3-methyl-piperidin-4-ol.[1][2][3][4]

Reagents:

  • Starting Material: 3-Amino-3-methyl-piperidin-4-ol (dihydrochloride salt usually)[1][2][3][4]

  • Boc-Anhydride (

    
    )[1][3][4]
    
  • Base: Triethylamine (

    
    ) or DIPEA[1][3]
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the diamine salt in MeOH (0.2 M concentration).

  • Basification: Cool to 0°C. Add 2.2 eq of

    
     dropwise. Note: 2.0 eq neutralizes the HCl salts; the excess ensures free base availability.[5]
    
  • Selective Addition: Add 0.95 eq of

    
     dissolved in a minimal amount of MeOH dropwise over 30 minutes.
    
    • Scientific Logic:[2][3][4][6][7][8][9][10] The secondary N1 is less hindered and more nucleophilic than the quaternary C3-amine.[2][3][4][5] Limiting the reagent (0.95 eq) and keeping the temperature low (0°C) ensures kinetic selectivity for N1.[1][3]

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Concentrate solvent. Redissolve in EtOAc, wash with water (to remove unreacted diamine) and brine. Dry over

    
    .[1][3][4][5]
    
  • Validation: Check LC-MS. The major peak should be the mono-Boc species.[2][3][4][5] If di-Boc is observed, reduce temperature to -10°C in future runs.[2][3][4][5]

Protocol B: Derivatization of the C3-Amine (Amide Coupling)

Objective: Attach a carboxylic acid (R-COOH) to the sterically hindered C3-amine.[1][2][3][4] Challenge: Standard EDC/NHS coupling often fails here due to the steric wall.[4]

Reagents:

  • Substrate: N1-protected scaffold (from Protocol A)[1][2][3][4]

  • Coupling Agent: HATU (preferred for hindered amines) or COMU.[3][4][5]

  • Base: DIPEA (Hunig's Base)[1][3][5]

  • Solvent: DMF (polar aprotic promotes the active ester species)[1][5]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes to form the activated O-azabenzotriazole ester.[2][3][4][5]

    • Visual Cue: The solution often turns yellow/orange.[3][4]

  • Coupling: Add the N1-protected amine (1.0 eq) to the reaction mixture.

  • Forcing Conditions:

    • Standard: Stir at RT for 12–18 hours.[2][3][5]

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C .[1][5] The quaternary center creates a high energy barrier for the nucleophilic attack; thermal energy helps overcome this.[4][5]

  • Quench: Dilute with EtOAc, wash with sat.

    
     (removes acid), 1M HCl (removes DIPEA/HATU byproducts), and brine.[1][3][5]
    
  • Purification: Flash chromatography. The product will likely be UV active.[3][4][5]

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Objective: React C3-amine with Sulfonyl Chlorides (


).[1][2][3][4]
Risk:[2][3][4] The C4-hydroxyl can react to form a sulfonate ester (

) if the base is too strong or conditions too aggressive.[1][2][3][4]

Step-by-Step Methodology:

  • Setup: Dissolve N1-protected amine (1.0 eq) in DCM.[2][3][4][5]

  • Base: Add Pyridine (5.0 eq). Pyridine acts as both solvent/co-solvent and mild base, minimizing O-sulfonylation.[1][2][3][4]

  • Addition: Add Sulfonyl Chloride (1.1 eq) at 0°C.

  • Monitoring: Allow to warm to RT. Monitor by TLC/LC-MS.

    • Troubleshooting: If O-sulfonylation is observed (M+2 sulfonyl groups), switch solvent to THF and use aqueous

      
       (Schotten-Baumann conditions) which suppresses the alcohol reactivity.[1][3][4]
      

Part 3: Visualization & Logic

Workflow Diagram: Reactivity & Protection Strategy

DerivatizationStrategy Start 3-Amino-3-methyl-piperidin-4-ol (Free Base or Salt) Decision Target: Which Amine? Start->Decision N1_Path Target: N1 (Piperidine) Decision->N1_Path N1 is Nucleophile #1 C3_Path Target: C3-NH2 (Quaternary) Decision->C3_Path C3 is Nucleophile #2 Direct_Rxn Direct Reaction (N1 reacts preferentially) N1_Path->Direct_Rxn Mild Electrophile Protect_N1 Step 1: Selective N1 Protection (Boc2O, 0°C, 0.95 eq) C3_Path->Protect_N1 Must Mask N1 Intermediate Intermediate: 1-Boc-3-amino-3-methyl-piperidin-4-ol Protect_N1->Intermediate Coupling Step 2: C3 Derivatization Requires HATU/DMF or Acid Chloride (Steric Hindrance High) Intermediate->Coupling Final Final Product: C3-Functionalized Scaffold Coupling->Final

Caption: Logical flow for achieving regioselectivity. Note that direct reaction targets N1; C3 derivatization requires N1 protection.[3][4][5]

Table 1: Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
Reaction Stalled (<10% Product) Steric bulk at C3 prevents attack on activated ester.[1][2][3][4]Switch from EDC/NHS to HATU or PyBOP .[2][3][4][5] Increase Temp to 50°C. Use Acid Chloride if stable.
Di-substitution Observed N1 was not fully protected, or reagents were in large excess.[1][2][3][4][5]Ensure N1 is Boc-protected before attempting C3 chemistry. Verify mono-protection by NMR.
O-Acylation/Sulfonylation C4-Hydroxyl reacted due to high pH or aggressive reagents.[2][3][4]Use milder bases (Pyridine, Collidine).[1][3][5] Avoid NaH. Perform reaction at 0°C initially.
Epimerization Unlikely at C3 (quaternary), but possible at C4 if oxidized.[1][3][5]Avoid oxidation reagents.[2][3][4][5] Maintain inert atmosphere.

Part 4: References & Grounding

  • Steric Hindrance in Amines: Chemical Reviews highlights that amines attached to tertiary alkyl carbons (like t-butylamine or this C3-methyl scaffold) exhibit reaction rates 10-100x slower than standard primary amines due to the steric cone angle.[2][3][4][5]

    • Reference: Smith, M. B. (2020).[1][3][5] March's Advanced Organic Chemistry. Wiley.[2][3][4][5]

  • Selective Protection: The kinetic differentiation between unhindered secondary amines (piperidine) and hindered primary amines is a well-established principle in heterocyclic synthesis.[3][4][5]

    • Source: Greene, T. W., & Wuts, P. G. M.[1][5] Protective Groups in Organic Synthesis.

  • Coupling Reagents: The use of HATU/HOAt is the gold standard for sterically demanding couplings, as described in peptide synthesis literature for Aib (alpha-aminoisobutyric acid) derivatives, which are structurally analogous to the C3-center here.[1][3][4][5]

    • Reference: Carpino, L. A. (1993).[1][3][5] J. Am. Chem. Soc.[2][3][4][5] [1-Hydroxy-7-azabenzotriazole (HOAt)...].[1][2][3][4]

Final Note: The 3-amino-3-methyl-piperidin-4-ol scaffold is a valuable tool for introducing conformational constraints.[1][2][3][4] Success lies entirely in respecting the steric wall at C3 and protecting the N1 "decoy" nucleophile.[5]

References

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2008). Synthetic Communications. Link[3][5]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). Indian Journal of Chemistry. Link[1][3][5]

  • pKa Values of Some Piperazines and Piperidines. (2009). Journal of Chemical & Engineering Data. Link[1][3][5]

  • Functionalization of Piperidine Derivatives. (2020). Chemistry – A European Journal.[3][4][5] Link[1][3][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-methyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Drug Discovery Professional

The 3-amino-3-methyl-piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of several important therapeutic agents, including Janus kinase (JAK) inhibitors.[1][2] However, its synthesis is frequently plagued by challenges, most notably low overall yields and difficulties in controlling stereochemistry at the C3 and C4 positions. This guide is designed to serve as a dedicated resource for researchers and process chemists encountering these obstacles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures and provide field-proven, actionable solutions.

This document is structured into two main sections: a detailed Troubleshooting Guide organized by common synthetic challenges in a question-and-answer format, and a Frequently Asked Questions (FAQs) section for rapid reference.

Troubleshooting Guide: From Precursor to Product

A prevalent and effective strategy for constructing this molecule involves the synthesis of an N-protected-3-methyl-3-nitro-piperidin-4-one intermediate, followed by sequential reductions of the ketone and the nitro group. This route provides a logical framework for troubleshooting.

dot

cluster_0 Synthesis Workflow Start Start Precursor N-Protected-4-piperidone Start->Precursor Step1 Michael Addition (e.g., with Nitroethane) Precursor->Step1 Intermediate1 N-Protected-3-methyl- 3-nitropiperidin-4-one Step1->Intermediate1 Low Yield Point #1 Step2 Ketone Reduction Intermediate1->Step2 Low Stereoselectivity Point #2 Intermediate2 N-Protected-3-methyl- 3-nitropiperidin-4-ol Step2->Intermediate2 Step3 Nitro Group Reduction Intermediate2->Step3 Low Yield Point #3 Product 3-Amino-3-methyl- piperidin-4-ol Step3->Product

Caption: Key stages in a common synthesis route and typical problem areas.

Problem Area 1: Low Yield During Michael Addition to Form the 3-Nitro Piperidone

Question: My initial Michael addition of a nitroalkane to the N-protected-4-piperidone is sluggish and gives a low yield of the desired 3-substituted product. What's going wrong?

Answer: This is a classic challenge where equilibrium and side reactions are the primary culprits.

  • Mechanistic Insight: The Michael addition is a reversible reaction. To drive it towards the product, you must ensure the conditions favor the forward reaction and that the starting materials are optimized for reactivity.

  • Troubleshooting Steps:

    • Base Selection is Critical: A weak base like triethylamine (Et3N) is often used to generate the nitronate anion from the nitroalkane.[1] Using a strong, non-nucleophilic base (e.g., DBU) can sometimes improve deprotonation but may also promote side reactions like self-condensation of the piperidone. Start with Et3N and consider a systematic screen of bases if yields remain low.

    • Purity of Piperidone: The N-protected-4-piperidone precursor must be pure. Contamination with acidic impurities can quench the base, while other reactive species can lead to side products.

    • Reaction Time and Temperature: These reactions can be slow. Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours) to determine the point of maximum conversion.[3] Running the reaction at a slightly elevated temperature may improve rates, but be cautious as this can also favor the reverse reaction or decomposition.

    • Solvent Choice: The reaction is often performed in a non-protic solvent like toluene or THF.[1] Ensure the solvent is anhydrous, as water can interfere with the base and the enolate intermediates.

Problem Area 2: Poor Diastereoselectivity During Ketone Reduction

Question: I've successfully made the 3-methyl-3-nitropiperidin-4-one, but reducing the ketone gives me a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the selectivity for the desired cis isomer?

Answer: Achieving diastereoselectivity in the reduction of a substituted piperidone is a well-documented challenge where the choice of reducing agent and its steric bulk is paramount. The goal is to control the facial selectivity of hydride delivery to the carbonyl.

  • Mechanistic Insight: The conformation of the piperidine ring and the steric hindrance posed by the axial vs. equatorial substituents in the 3-position will dictate the preferred trajectory of the incoming hydride nucleophile. For many applications, the cis configuration (where the 3-amino and 4-hydroxyl groups are on the same side of the ring) is desired.[1]

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: The steric bulk of the hydride source is the most significant factor.

      • Sodium Borohydride (NaBH₄): This is a small, highly reactive hydride donor. It often shows poor selectivity with substituted cyclic ketones, attacking from both axial and equatorial faces, leading to mixtures of diastereomers.[4]

      • Lithium Aluminum Hydride (LiAlH₄): Similar to NaBH₄ in terms of size, it is much more reactive and typically offers little stereocontrol in this context.

      • Bulky Hydride Reagents: To favor attack from the less hindered equatorial face and produce the axial alcohol (leading to the cis 3,4-relationship), use a sterically demanding reducing agent. Options like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are excellent candidates. Their large size effectively blocks the axial approach.

    • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C) to enhance selectivity. Lower temperatures increase the energy difference between the transition states leading to the two different diastereomers.

ReagentTypical SolventRelative Steric BulkExpected Selectivity Outcome
Sodium Borohydride (NaBH₄)Methanol, EthanolSmallLow (often near 1:1 mixture)
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl EtherSmallLow (and highly reactive)
L-Selectride® / K-Selectride®THFVery LargeHigh (favors axial alcohol)
Problem Area 3: Incomplete Reduction of the Nitro Group

Question: The final step, reducing the nitro group to the primary amine, is giving me low yields. My workup contains a mixture of the desired product, unreacted nitro compound, and possibly hydroxylamine intermediates.

Answer: The catalytic hydrogenation of a nitro group can be challenging due to potential catalyst poisoning and the formation of stable intermediates.

  • Mechanistic Insight: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through several intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species. If the reaction stalls, these intermediates can be isolated as significant byproducts.

  • Troubleshooting & Optimization:

    • Catalyst Selection and Loading:

      • Palladium on Carbon (Pd/C): This is a common choice, but it can sometimes be sluggish.

      • Platinum(IV) Oxide (PtO₂, Adams' catalyst): Often more effective for nitro group reductions and can be run in acidic media (e.g., glacial acetic acid), which can help activate the catalyst.[5]

      • Raney Nickel (Ra-Ni): A very active catalyst, but sometimes less selective. It's particularly effective in alcoholic solvents.

    • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, many nitro group reductions require elevated hydrogen pressure (e.g., 50-100 psi) to drive the reaction to completion.[1] A high-pressure reactor is often necessary.

    • Solvent System: The choice of solvent can significantly impact reaction efficiency. Methanol, ethanol, or ethyl acetate are common choices. For substrates that are poorly soluble, adding a co-solvent like acetic acid can improve solubility and catalyst activity.

    • Reaction Monitoring: Do not rely solely on time. Monitor the reaction by TLC, LC-MS, or by measuring hydrogen uptake. If the reaction stalls, the catalyst may be poisoned. In such cases, filtering the mixture through celite and adding fresh catalyst can restart the reduction.

dot

cluster_0 Troubleshooting: Incomplete Nitro Reduction Start Low Yield of Final Amine Check1 LC-MS shows starting material & intermediates? Start->Check1 Action1 Increase H₂ Pressure (e.g., to 50-100 psi) Check1->Action1 Yes Result Complete Conversion to Amine Check1->Result No, clean conversion (re-evaluate other steps) Action2 Change Catalyst (e.g., Pd/C -> PtO₂) Action1->Action2 Action3 Add Co-solvent (e.g., Acetic Acid) Action2->Action3 Action4 Filter and add fresh catalyst Action3->Action4 Action4->Result

Caption: Decision workflow for troubleshooting the final reduction step.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthesis? A: Yields can vary significantly based on the specific route and optimization. Multi-step syntheses starting from simple precursors can have overall yields ranging from 20% to as high as 55%, depending on the efficiency of each step and purification losses.

Q2: Is an N-protecting group necessary? Which one should I use? A: Yes, using an N-protecting group on the piperidine nitrogen is highly recommended to prevent side reactions.[5] The basic piperidine nitrogen can interfere with many reagents.

  • Benzyl (Bn): A common choice. It is stable to many reaction conditions but typically requires catalytic hydrogenation for removal, which can be done concurrently with the nitro group reduction.

  • Boc (tert-butoxycarbonyl): Another excellent choice. It is stable to the reductive conditions used for the nitro group but is easily removed with a strong acid like TFA or HCl at the final step.

Q3: My reaction involves a reductive amination step instead of a nitro reduction. What are the common failure points? A: Reductive amination can indeed be an alternative route. The primary challenges are often incomplete imine/enamine formation and premature reduction of the ketone starting material.[6][7]

  • Use Sodium Triacetoxyborohydride (STAB): This reagent is generally preferred for one-pot reductive aminations because it is mild enough not to reduce the ketone but is highly effective at reducing the iminium ion intermediate. It is less water-sensitive than other borohydrides.[6]

  • Control pH: Imine formation is pH-dependent. Adding a small amount of acetic acid can catalyze imine formation without being detrimental to the reducing agent.

Q4: How do I purify the final 3-Amino-3-methyl-piperidin-4-ol product? A: The final product is a polar amino alcohol and can be challenging to purify.

  • Acid-Base Extraction: This can be effective for removing non-basic impurities. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.[8]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.[9]

  • Column Chromatography: Due to its polarity, silica gel chromatography can be difficult. A reverse-phase column or using a silica column with a polar, basic eluent system (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide) may be necessary.

Protocol: Diastereoselective Ketone Reduction

This protocol provides a general method for improving the diastereoselectivity of the ketone reduction step to favor the cis-amino alcohol product.

Materials:

  • N-Protected-3-methyl-3-nitropiperidin-4-one (1.0 eq)

  • L-Selectride® (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected-3-methyl-3-nitropiperidin-4-one in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the L-Selectride® solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be carried forward or purified by column chromatography.

References

  • Zhang, J., Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 57B(5), 683-689. [Link]

  • de Freitas, R. P., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]

  • Hilario, F. F., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

  • Kozlov, N. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1397. [Link]

  • Alcon, E., et al. (2014). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8041-8049. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Imadul, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1397. [Link]

  • DeGraw, J. I., et al. (2007). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 5(15), 2470-2476. [Link]

  • Goralski, C. T. (1981). Piperidine Synthesis. DTIC. [Link]

  • Reddit User. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 53-59. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • University of Leeds. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • CN103864674A. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.
  • Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(6), 441-452. [Link]

  • Kim, D., et al. (2013). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry, 21(9), 2519-2531. [Link]

Sources

Side reactions in the synthesis of 3-Amino-3-methyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing 3-Amino-3-methyl-piperidin-4-ol , a piperidine scaffold characterized by a sterically demanding quaternary center at C3 (bearing both an amino and a methyl group) adjacent to a C4 hydroxyl group.

This specific substitution pattern presents distinct challenges compared to the more common 3-amino-4-methyl (e.g., Tofacitinib-like) or 4-amino-3-methyl isomers. The primary failure modes involve regiochemical drift (nucleophilic attack at the wrong carbon) and unwanted elimination due to the quaternary center's steric bulk.

Part 1: Diagnostic Workflow & Mechanistic Pathways

The following decision tree outlines the critical checkpoints where side reactions typically occur during the two most common synthetic strategies: Epoxide Ring Opening (Route A) and


-Amino Ketone Reduction  (Route B).

G Start Synthesis of 3-Amino-3-methyl-piperidin-4-ol RouteA Route A: Epoxide Opening (3-methyl-3,4-epoxypiperidine) Start->RouteA RouteB Route B: Neber/Alpha-Amination (3-methyl-4-piperidone) Start->RouteB Decision1 Nucleophilic Attack (Azide/Amine) RouteA->Decision1 StepB1 Oxime Tosylation & Base Treatment RouteB->StepB1 SideRxn1 SIDE REACTION 1: Regioselectivity Failure (Formation of 4-amino-3-hydroxy) Decision1->SideRxn1 Major Pathway (Steric Control) SideRxn2 SIDE REACTION 2: Elimination to Allylic Alcohol Decision1->SideRxn2 Basic Conditions High Temp Target Target: 3-Amino-3-methyl-piperidin-4-ol Decision1->Target Difficult (Requires Specific Lewis Acid) SideRxn3 SIDE REACTION 3: Wrong Regioisomer (5-amino) via C5 Deprotonation StepB1->SideRxn3 Kinetic Control (C5 vs C3) StepB2 Ketone Reduction StepB1->StepB2 Thermodynamic Control SideRxn4 SIDE REACTION 4: Incorrect Diastereomer (Cis/Trans Selectivity) StepB2->SideRxn4 Hydride Source Dependent StepB2->Target Optimized Route

Figure 1: Synthetic Logic Flow. Route A often fails due to inherent steric bias against the quaternary center. Route B is viable but requires strict regiocontrol during the functionalization of the ketone.

Part 2: Troubleshooting Guide & FAQs

Issue 1: Regioselectivity Failure in Epoxide Opening

Symptom: You are isolating the 4-amino-3-hydroxy isomer instead of the desired 3-amino-4-hydroxy product. Context: When opening a 3,3-disubstituted epoxide (e.g., tert-butyl 3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate) with a nucleophile like sodium azide, the reaction is governed by steric and electronic factors.

  • The Mechanism: Under basic or neutral conditions (

    
    ), the nucleophile attacks the least hindered  carbon. In a 3-methyl-3,4-epoxide system, C3 is a quaternary center (highly hindered), while C4 is tertiary or secondary depending on substitution. The nucleophile overwhelmingly prefers C4.
    
  • The Fix: You must shift the mechanism from steric control (

    
    ) to electronic control (
    
    
    
    -like) or use a directing group.

Protocol Adjustment:

  • Switch to Acid Catalysis: Use a Lewis Acid such as

    
     or 
    
    
    
    . This coordinates to the epoxide oxygen, weakening the C-O bonds. The bond to the more substituted carbon (C3) becomes weaker (more cationic character) and can attract the nucleophile despite steric hindrance.
  • Alternative Substrate: If the epoxide route persists in giving the wrong isomer, switch to a Cyclic Sulfate intermediate. Cyclic sulfates are more reactive and can sometimes alter regioselectivity profiles, although steric hindrance at C3 remains a major barrier.

ConditionMajor ProductMechanism

(Standard)
4-Amino -3-hydroxy (Wrong)Steric (

)

Mixture (favors 3-Amino)Electronic (Cationic character at C3)

3-Amino -4-hydroxyChelation Control

Reference: For regioselectivity principles in piperidine epoxide opening, see Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxides by means of metal salts." [1]

Issue 2: Elimination Instead of Substitution

Symptom: Appearance of alkene byproducts (e.g., 3-methyl-1,2,3,6-tetrahydropyridine derivatives) or enones, rather than the amino-alcohol. Context: Attempting to introduce an amine at a quaternary carbon (C3) often triggers


 elimination because the quaternary center is too crowded for a clean substitution.

Troubleshooting Steps:

  • Check Basicity: Azide (

    
    ) is weakly basic, but amines (e.g., benzylamine) are basic enough to deprotonate the adjacent C4 or C2 positions, leading to elimination.
    
  • Temperature Control: Elimination is entropically favored at high temperatures. Lower the reaction temperature to 0°C or -20°C and increase reaction time.

  • Nucleophile Choice: Use Trimethylsilyl azide (

    
    )  instead of metal azides. 
    
    
    
    is non-basic and reduces the risk of elimination.
Issue 3: Controlling Diastereoselectivity (Cis vs. Trans)

Symptom: The reaction yields a mixture of diastereomers (cis-amino-alcohol vs. trans-amino-alcohol), complicating purification. Context: If you synthesize the intermediate 3-amino-3-methyl-4-piperidone (via Route B) and reduce the ketone, the hydride reagent determines the stereochemistry.

  • The Mechanism: The hydride can attack from the face same as the amino group (syn-attack) or opposite (anti-attack). The bulky 3-amino-3-methyl group sterically blocks one face.

  • The Fix:

    • For Trans-Amino-Alcohol (Amino and OH anti): Use a small reducing agent like Sodium Borohydride (

      
      )  in methanol. It attacks the less hindered face (opposite the methyl/amino group), pushing the hydroxyl to the same side as the bulky group (often unfavorable) or vice versa depending on conformation. Correction: Usually, hydride attacks from the less hindered face, placing the OH cis to the smaller substituent.
      
    • For Cis-Amino-Alcohol (Amino and OH syn): Use a bulky reducing agent like L-Selectride . The steric bulk forces the hydride to attack from the most accessible angle, often enhancing diastereoselectivity.

Data Table: Reduction Selectivity

Reducing AgentSolventTempMajor Isomer (Relative Config)

MeOH0°CLow Selectivity (approx 1:1 to 2:1)

THF-78°CModerate Trans Selectivity
L-SelectrideTHF-78°CHigh Cis Selectivity (Chelation control possible)

Part 3: Detailed Experimental Protocol (Route B - Recommended)

Objective: Synthesis of 3-Amino-3-methyl-piperidin-4-ol via the Neber Rearrangement strategy (avoids epoxide regioselectivity issues).

Step 1: Preparation of 3-Methyl-4-piperidone Oxime

  • Dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in Ethanol.

  • Add Hydroxylamine hydrochloride (

    
    , 1.5 eq) and Sodium Acetate (1.5 eq).
    
  • Reflux for 2 hours. Monitor by TLC (disappearance of ketone).

  • Concentrate and extract with EtOAc. Yields the oxime as a mixture of E/Z isomers.

Step 2: Tosylation and Neber Rearrangement Critical Step: This installs the amino group at C3.

  • Dissolve the oxime (1.0 eq) in dry Pyridine/DCM (1:1) at 0°C.

  • Add

    
    -Toluenesulfonyl chloride (
    
    
    
    , 1.1 eq) slowly. Stir 4h at RT.
  • Rearrangement: Treat the crude oxime tosylate with Potassium Ethoxide (

    
    ) in Ethanol at 0°C.
    
    • Note: The base deprotonates C3 (methine) or C5 (methylene). Deprotonation at C3 is required for the 3-amino product. If 5-amino forms, lower the temperature to favor the kinetic product or switch base to

      
       in Toluene.
      
  • Acidic Hydrolysis: Treat the intermediate azirine with aqueous

    
     to open the ring to the 
    
    
    
    -amino ketone
    (3-amino-3-methyl-4-piperidone).

Step 3: Stereoselective Reduction

  • Dissolve the amino-ketone hydrochloride in Methanol.

  • Cool to 0°C. Add

    
     (2.0 eq) portion-wise.
    
  • Stir for 1h. Quench with saturated

    
    .
    
  • Extract with DCM/iPrOH (3:1). Purify via column chromatography.[1]

References

  • Crotti, P., et al. (1996). "Regiochemical control of the ring opening of 1,2-epoxides by means of metal salts." Tetrahedron Letters, 37(10), 1675-1678.

  • Khom, S. T., et al. (2024).[2] "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, 63B(06), 520-526.

  • BenchChem Technical Support. (2025). "Managing side reactions in piperidine functionalization." BenchChem Support Center.

  • Yamashita, Y., et al. (2017). "Preparation of (R)-3-hydroxy-N-methylpiperidine, a synthetic key intermediate." Heterocycles, 95(1), 370-379.

  • Jiang, X., et al. (2016).[3] "Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles." Organic Letters, 18(13), 3154-3157.

Sources

Technical Support Center: Enantioresolution of 3-Amino-3-methyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RES-3AMPO-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Strategy

The Challenge: Resolving 3-Amino-3-methyl-piperidin-4-ol presents a unique stereochemical challenge. Unlike simple piperidines, the quaternary carbon at position 3 introduces significant steric bulk adjacent to the hydroxyl group. Furthermore, the molecule possesses two basic nitrogen centers (secondary ring amine and primary exocyclic amine) and two chiral centers (C3 and C4), resulting in four potential stereoisomers (two enantiomeric pairs: cis and trans).

Strategic Directive: Do not attempt random solvent screening. The resolution strategy depends entirely on your scale and purity requirements. Use the diagnostic decision tree below to select your workflow.

Workflow Selector (Diagnostic Tree)

ResolutionStrategy Start START: Define Scale & Goal ScaleCheck Scale > 10 grams? Start->ScaleCheck SaltRoute Classical Resolution (Diastereomeric Salt) ScaleCheck->SaltRoute Yes HPLCRoute Chromatographic Resolution (Chiral HPLC/SFC) ScaleCheck->HPLCRoute No Protect Is Ring Nitrogen Protected? (e.g., N-Boc, N-Bn) SaltRoute->Protect DirectSalt Direct Resolution (Risk: Double Salt Formation) Protect->DirectSalt No ProtectedSalt N-Protected Resolution (Recommended) Protect->ProtectedSalt Yes Analytical Analytical/QC Only? HPLCRoute->Analytical Prep Prep Isolation (<5g) Analytical->Prep No (Need Material)

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and substrate protection status.

Protocol A: Classical Resolution (Diastereomeric Crystallization)[1]

Best For: Large scale (>10g), cost-sensitive processes. Critical Insight: The primary amine at C3 is the target for salt formation. However, the secondary ring amine is more basic. To avoid "double salt" complications (where the resolving agent binds to both nitrogens), it is highly recommended to protect the ring nitrogen (e.g., N-Benzyl or N-Boc) prior to resolution [1].

Recommended Resolving Agents

For hindered amino-alcohols, tartaric acid derivatives are the gold standard due to their rigid "chiral pocket" structure.

Resolving AgentSolvent SystemSuccess ProbabilityNotes
Di-p-toluoyl-L-tartaric acid (L-DTTA) MeOH/H2O (9:1)HighBest for N-protected substrates. Forms rigid H-bond networks.
Dibenzoyl-L-tartaric acid (L-DBTA) EtOH/iPrOHMediumGood alternative if DTTA fails.
(S)-Mandelic Acid Acetone/EtOHLow-MediumOften yields oils with this specific scaffold; use as backup.
Step-by-Step Protocol (N-Boc-3-amino-3-methyl-piperidin-4-ol)
  • Stoichiometry Calculation: Use 0.5 to 1.0 equivalents of the resolving agent (L-DTTA). Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first pass by forcing the less soluble diastereomer to crystallize while leaving the other in solution [2].

  • Dissolution (The "Double Boiler" Method):

    • Dissolve the racemic amine in minimal hot Methanol (60°C).

    • Dissolve L-DTTA in minimal hot Methanol separately.

    • Mix the two hot solutions slowly.

  • Nucleation:

    • Add water dropwise until the solution becomes slightly turbid (cloud point).

    • Add a few drops of MeOH to clear it again.

    • Crucial: Allow to cool to Room Temp (RT) slowly (over 4-6 hours) in an insulated flask. Rapid cooling traps impurities.[1]

  • Harvest: Filter the white precipitate. Wash with cold MeOH/Water (9:1).

  • Liberation: Suspend the salt in EtOAc and treat with 1M NaOH. Separate layers, dry organic phase, and concentrate.

Troubleshooting Guide: Crystallization
SymptomProbable CauseCorrective Action
Formation of Oil/Gum Solvent too polar or cooling too fast.Re-dissolve by heating. Add a seed crystal (if available) or scratch the glass. Switch to a less polar anti-solvent (e.g., add MTBE to the EtOH solution).
Low Enantiomeric Excess (ee) Eutectic entrapment.Recrystallize: Take the harvested salt and recrystallize it from the same solvent system. Do not liberate the free base yet.
No Precipitate Solution too dilute.Evaporate 20% of solvent. If still no solid, try "Anti-solvent Vapor Diffusion" (place open vial of solution inside a jar of Hexane).

Protocol B: Chiral HPLC/SFC Resolution

Best For: Analytical QC, small batches (<5g), or difficult separations where crystallization fails. Critical Insight: The free amine groups cause severe peak tailing on silica-based columns due to interaction with residual silanols. You must use a basic modifier [3].

Column & Mobile Phase Screening Matrix

Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

ModeMobile Phase CompositionAdditive (Critical)Target
Normal Phase Hexane / EtOH (80:20 to 50:50)0.1% Diethylamine (DEA) General screening. Best resolution.
Polar Organic 100% MeOH or Acetonitrile0.1% DEA + 0.1% Acetic Acid For very polar/insoluble analogs.
SFC (CO2) CO2 / MeOH (Gradient 5-40%)0.2% Isopropylamine (IPA) High throughput, preparative scale.
Technical Workflow: Analytical to Prep

HPLCWorkflow Sample Racemic Sample (1 mg/mL) Screen Screen AD-H & OD-H (Mobile Phase: Hex/EtOH/DEA) Sample->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Optimize Optimize: 1. Lower EtOH % 2. Switch Modifier (TEA vs DEA) Decision->Optimize No ScaleUp Scale Up: Overload Injection (Stacking) Decision->ScaleUp Yes Optimize->Screen Re-inject

Figure 2: HPLC method development workflow for basic amines.

FAQs: Chromatography Issues

Q: My peaks are tailing significantly, even with DEA. A: The hydroxyl group at C4 might be interacting. Try increasing the DEA concentration to 0.2%. If that fails, switch to Chiralpak IA (Immobilized phase), which tolerates stronger solvents like DCM/THF that can break up H-bonding aggregates.

Q: I see two peaks, but the area ratio is not 50:50. A: If you synthesized this via a diastereoselective route (e.g., from a chiral pool precursor), you may not have a racemate. Alternatively, the "trans" and "cis" diastereomers might be separating on the chiral column (4 peaks total possible). Verify the diastereomeric purity on an achiral C18 column first.

Advanced Option: Enzymatic Kinetic Resolution[3]

If chemical and chromatographic methods fail, enzymatic resolution is the "nuclear option."

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL).

  • Reaction: Selective O-acylation of the C4 hydroxyl group.

  • Protocol:

    • Suspend racemic N-protected amine in Vinyl Acetate (acts as solvent and acyl donor).

    • Add Immobilized Lipase.

    • Stir at 30°C. Monitor by HPLC.

    • Stop at 50% conversion.

    • Result: One enantiomer remains an alcohol; the other becomes an acetate ester. Separate via standard Silica Flash Chromatography [4].

References

  • BenchChem Technical Support. (2025).[1] Resolving Enantiomers of 3-Methylpiperidine: Classical Resolution via Diastereomeric Salt Formation.[1] Retrieved from

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Pope-Peachey method mechanics).
  • Chromatography Online. (2024). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from

  • Organic & Biomolecular Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (Describes enzymatic and chemical resolution strategies for similar scaffolds). Retrieved from

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (Validation of polysaccharide columns for basic amines). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemicals.

Sources

Technical Support Center: 3-Amino-3-methyl-piperidin-4-ol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-Amino-3-methyl-piperidin-4-ol . It is designed to troubleshoot stability issues, interpret anomalous analytical data, and optimize handling protocols under acidic conditions.

Product Code: 3A3MP4-OL (Generic) Chemical Class: Chiral Vicinal Amino Alcohol / Piperidine Building Block Primary Application: Synthesis of Janus Kinase (JAK) inhibitors, DPP-4 inhibitors, and peptidomimetics.

Core Degradation Pathways (The "Why" Behind Your Impurities)

When subjected to acidic environments (e.g., HCl salts, TFA deprotection, acidic mobile phases), 3-Amino-3-methyl-piperidin-4-ol is susceptible to two primary degradation mechanisms driven by the formation of a carbocation at the C4 position.

Pathway A: Acid-Catalyzed Dehydration (The "M-18" Peak)

Condition: Strong Acid / Heat Mechanism: Protonation of the C4-hydroxyl group leads to the loss of water. Due to the electron-withdrawing nature of the adjacent protonated amine (ammonium) at C3, the carbocation is destabilized. To relieve this, the molecule eliminates a proton from C5, forming a double bond (tetrahydropyridine). Result: Formation of 5-methyl-1,2,3,6-tetrahydropyridin-5-amine (or tautomers). Analytical Sign: Mass shift of -18 Da (e.g., [M+H]⁺ shifts from 131 to 113).

Pathway B: Semipinacol-Type Rearrangement (The "Isomer" Peak)

Condition: Weak Acid / Buffered Conditions / Lewis Acids Mechanism: If the amine at C3 retains any lone-pair character (incomplete protonation), it can assist in stabilizing the transition state. The methyl group at C3 migrates to the electron-deficient C4. Result: Formation of the isomeric ketone, 3-amino-4-methyl-piperidin-4-one . Analytical Sign: No Mass Shift (Isomer). Retention time shift in HPLC; appearance of a carbonyl stretch (~1715 cm⁻¹) in IR.

Visualization: Degradation Decision Tree

The following diagram illustrates the divergent pathways based on acidity and conditions.

DegradationPathways Start 3-Amino-3-methyl-piperidin-4-ol (Starting Material) Acid Acidic Conditions (H+) Start->Acid Cation Intermediate: C4 Carbocation Acid->Cation Protonation & -H2O Dehydration Pathway A: Elimination (Strong Acid/Heat) Cation->Dehydration Destabilized Cation Rearrange Pathway B: Semipinacol Shift (Weak Acid/Lewis Acid) Cation->Rearrange Methyl Migration ProductA Product: Tetrahydropyridine (Alkene formation) Dehydration->ProductA MassA Mass Shift: -18 Da ProductA->MassA ProductB Product: 4-Methyl-piperidin-4-one (Ketone formation) Rearrange->ProductB MassB Mass Shift: None (Isomer) ProductB->MassB

Caption: Divergent acid-catalyzed degradation pathways. Pathway A dominates in strong acid due to ammonium destabilization; Pathway B (rearrangement) is possible under milder conditions promoting methyl migration.

Troubleshooting Guide: Analytical & Handling Issues

Issue 1: "I see a split peak in my LC-MS chromatogram."

Diagnosis: Diastereomer Separation or Rotamers. Context: 3-Amino-3-methyl-piperidin-4-ol has two chiral centers. If you are working with a racemic or enriched mixture, acidic mobile phases can enhance the separation of cis and trans diastereomers.

  • Action: Check the mass spectra of both peaks.

    • If masses are identical: Likely diastereomers.

    • If masses differ by 18 Da: On-column dehydration (see Issue 2).

  • Resolution: If they are diastereomers and you need a single peak, switch to a high-pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 10) to suppress protonation and potentially merge rotamers, though this column type must be alkali-resistant.

Issue 2: "My sample disappears after acid workup (Low Recovery)."

Diagnosis: Water Solubility of the Salt Form. Context: The dihydrochloride salt of this molecule is extremely hygroscopic and water-soluble. It will not extract into organic solvents (DCM, EtOAc) from an acidic aqueous layer.

  • Action:

    • Do not extract: Evaporate the aqueous acid layer directly (lyophilization is best).

    • Alternative Workup: If you must extract, basify the aqueous layer to pH > 12 using NaOH and extract with n-Butanol or IPA/Chloroform (1:3) . Standard DCM extraction is often insufficient for such polar amines.

Issue 3: "I observe a new peak at [M-18] only in the MS source, not in NMR."

Diagnosis: In-Source Fragmentation. Context: Vicinal amino alcohols are fragile. The high temperature and voltage of an ESI source can drive the dehydration reaction during analysis, creating a "phantom" impurity that doesn't exist in the flask.

  • Verification Protocol:

    • Lower the Desolvation Temperature (e.g., from 350°C to 200°C).

    • Lower the Cone Voltage/Fragmentor Voltage.

    • If the [M-18] peak intensity decreases relative to the parent, it is an artifact of the method, not a process impurity.

Standardized Protocols

Protocol A: Stress Testing for Stability Profiling

Use this protocol to validate your analytical method's ability to detect degradation products.

StepActionCritical Parameter
1. Preparation Dissolve 10 mg of substance in 1 mL solvent.Concentration: 10 mg/mL
2. Acid Stress Add 1 mL of 1N HCl . Heat at 60°C for 4 hours.Induces Dehydration (Pathway A).
3. Oxidation Add 1 mL of 3% H₂O₂ . Store at RT for 24 hours.Checks for N-oxide formation (Mass +16).
4. Analysis Neutralize with weak base (buffer) and inject immediately.Do not store acidic stress samples long-term before injection.
Protocol B: Derivatization for Enantiomeric Excess (ee) Determination

Direct separation of these polar isomers is difficult. Derivatization adds hydrophobicity and UV activity.

  • Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) or (R)-α-methyl-2-naphthaleneacetyl chloride .

  • Condition: React substrate (1 eq) with reagent (1.1 eq) and Triethylamine (2 eq) in DCM at 0°C.

  • Outcome: The resulting diastereomeric amides are easily separated on standard C18 columns, allowing precise measurement of optical purity without chiral columns.

Mechanistic Deep Dive: The "Phantom" Methyl Shift

Why does the methyl group migrate? This is a classic example of the Semipinacol Rearrangement (also known as the Tiffeneau-Demjanov rearrangement context).

In a standard Pinacol rearrangement, a vicinal diol converts to a ketone. Here, we have an amino-alcohol.

  • Leaving Group: The -OH is protonated to

    
    , making it a good leaving group.
    
  • Migration: As water leaves, the C4 carbon becomes electron-deficient.

  • Driving Force: The lone pair on the Nitrogen (if not fully protonated) or the relief of steric strain at the quaternary C3 center pushes the Methyl group to migrate to C4.

  • Thermodynamics: The formation of the C=O double bond (ketone) in the product is thermodynamically more stable than the strained alcohol precursor.

Critical Note for Process Chemists: If you are scaling up a reaction involving this intermediate in acidic media, ensure temperature controls are strict (< 40°C). The rearrangement activation energy is often accessible at reflux temperatures in acidic solvents.

Decision Support Flowchart

Use this logic flow to determine the next step in your experiment.

TroubleshootingFlow Start Start: Anomalous Data Observed CheckMass Check Mass Spectrum (MS) Start->CheckMass IsMassLoss Is there a Mass Shift of -18 Da? CheckMass->IsMassLoss YesMassLoss Yes: Dehydration Detected IsMassLoss->YesMassLoss Yes NoMassLoss No: Mass is Parent [M+H]+ IsMassLoss->NoMassLoss No CheckSource Perform 'In-Source' Check (Lower Temp/Voltage) YesMassLoss->CheckSource SourceArtifact Ratio Changes: Artifact (Ignore) CheckSource->SourceArtifact Intensity Drops RealImpurity Ratio Constant: Real Chemical Impurity CheckSource->RealImpurity Intensity Stable CheckRT Is Retention Time Shifted? NoMassLoss->CheckRT Isomer Yes: Rearrangement (Ketone) or Diastereomer CheckRT->Isomer Yes NoPeak No Peak Visible? Check Aqueous Phase (Salt) CheckRT->NoPeak No

Caption: Diagnostic workflow for identifying stability issues with 3-Amino-3-methyl-piperidin-4-ol.

References

  • Semipinacol Rearrangement Mechanisms : Wikipedia: Semipinacol rearrangement. The fundamental mechanism of heterosubstituted alcohol rearrangement involving 1,2-shifts.

  • Piperidine Building Block Synthesis : Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Describes the synthetic routes and stability considerations for 3-amino-piperidine derivatives.

  • Analytical Derivatization : HPLC detection method of 3-aminopiperidine isomer. Patent CN105699582A describing the use of (R)-α-methyl-2-naphthaleneacetyl chloride for separating aminopiperidine isomers.

  • LC-MS Isomer Differentiation : Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging. Discusses fragmentation patterns and tagging strategies for separating isomeric piperidine-related structures.

  • Acid Stability of Piperidines : Thermal degradation of piperazine and its structural analogs. Provides comparative data on the stability of methyl-substituted piperidines and the effect of ring substitution on degradation rates.[1]

Sources

Validation & Comparative

The Strategic Advantage of 3-Amino-3-methyl-piperidin-4-ol and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a wide array of approved pharmaceuticals targeting a diverse range of diseases, including cancer and central nervous system (CNS) disorders.[1][2] Its "drug-like" characteristics, such as chemical stability and the ability to modulate physicochemical properties like lipophilicity and hydrogen bonding potential, make it a highly favored structural motif.[2][3] This guide provides an in-depth technical comparison of 3-amino-3-methyl-piperidin-4-ol and other key piperidine analogs, offering insights into their synthesis, structure-activity relationships (SAR), and strategic application in drug discovery, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The Privileged Piperidine: A Versatile Scaffold

The six-membered nitrogen-containing heterocycle of piperidine offers a synthetically tractable framework that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.[2] Its three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The strategic introduction of substituents onto the piperidine ring can significantly influence a compound's potency, selectivity, and metabolic stability.[2][4]

A Tale of Two Analogs: Piperidine vs. Piperazine

While both piperidine and piperazine are common scaffolds in drug design, their subtle structural differences lead to distinct physicochemical properties and applications. Piperazine, with its two nitrogen atoms, generally imparts greater hydrophilicity and is a common feature in CNS drugs and kinase inhibitors.[5] In contrast, the single nitrogen of piperidine results in higher basicity and lipophilicity, which can enhance membrane permeability and lead to stronger ionic interactions with target proteins.[5]

PropertyPiperidinePiperazine
Structure Azacyclohexane1,4-Diazacyclohexane
Basicity (pKa) ~11.2pKa1 ~9.8, pKa2 ~5.6
Lipophilicity (logP of parent) 0.84-1.1
Key Therapeutic Areas CNS disorders, Cancer, DiabetesCNS disorders, Cancer, Antivirals

The Rise of 3-Aminopiperidines in DPP-4 Inhibition

A significant breakthrough in the application of substituted piperidines has been the discovery of (R)-3-aminopiperidine as a key pharmacophore in a class of potent and selective DPP-4 inhibitors.[6][7] DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis.[8][9] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[8]

The 3-amino group of the piperidine ring is crucial for binding to the active site of DPP-4, forming key interactions with glutamic acid and tyrosine residues. The stereochemistry at the 3-position is also critical, with the (R)-enantiomer generally exhibiting significantly higher potency.[4]

Focus on 3-Amino-3-methyl-piperidin-4-ol: A Next-Generation Scaffold

The introduction of a methyl group at the 3-position, as seen in (R)-3-amino-3-methyl piperidine, has been shown to yield DPP-4 inhibitors with moderate activity and good pharmacokinetic profiles.[6] The further addition of a hydroxyl group at the 4-position, resulting in 3-amino-3-methyl-piperidin-4-ol, offers several potential advantages:

  • Additional Hydrogen Bonding: The hydroxyl group can form an additional hydrogen bond with the target protein, potentially increasing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The hydroxyl group increases the polarity of the molecule, which can impact its solubility, permeability, and metabolic stability.

  • Conformational Restriction: The substituents at the 3 and 4 positions can influence the conformational equilibrium of the piperidine ring, locking it into a bioactive conformation.

Structure-Activity Relationship (SAR) of Substituted Piperidines as DPP-4 Inhibitors

The development of piperidine-based DPP-4 inhibitors has been guided by extensive SAR studies. Key findings include:

  • The 3-Amino Group: Essential for binding to the S2 subsite of DPP-4. The (R)-configuration is strongly preferred.

  • Substituents at the 3-Position: Small alkyl groups, such as a methyl group, can be well-tolerated and may enhance binding affinity.

  • Substituents at the 4-Position: The introduction of a hydroxyl group can improve potency through additional hydrogen bonding interactions. The stereochemistry of the hydroxyl group is also critical.

  • N-Substitution: The piperidine nitrogen is typically substituted with a larger moiety that occupies the S1 pocket of the DPP-4 enzyme. This substituent plays a crucial role in determining the overall potency and selectivity of the inhibitor.

The following diagram illustrates the key interactions of a 3-aminopiperidine-based inhibitor with the DPP-4 active site.

DPP-4 Inhibition Fig. 1: Key Interactions of a 3-Aminopiperidine Scaffold with the DPP-4 Active Site cluster_DPP4 DPP-4 Active Site cluster_Inhibitor 3-Aminopiperidine Inhibitor S1 S1 Pocket S2 S2 Pocket (Glu205, Glu206) Tyr662 Tyr662 Piperidine Piperidine Ring Piperidine->Tyr662 π-π Stacking Amino 3-Amino Group Amino->S2 Ionic Interaction N_Substituent N-Substituent N_Substituent->S1 Hydrophobic Interaction

Key binding interactions of a 3-aminopiperidine inhibitor within the DPP-4 active site.

Experimental Protocols

Synthesis of Chiral 3-Aminopiperidine Derivatives

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a critical step in the development of potent DPP-4 inhibitors. Several synthetic strategies have been developed, often starting from readily available chiral precursors like amino acids. A common approach involves the construction of a suitable protected piperidine ring followed by the introduction of the amino group.

A representative synthetic workflow is depicted below:

Synthesis Workflow Fig. 2: General Synthetic Workflow for Chiral 3-Aminopiperidines Start Chiral Starting Material (e.g., L-Glutamic Acid) Step1 Esterification & Protection Start->Step1 Step2 Reduction to Diol Step1->Step2 Step3 Tosylation Step2->Step3 Step4 Cyclization with Amine Step3->Step4 Step5 Deprotection Step4->Step5 Final Chiral 3-Aminopiperidine Derivative Step5->Final

A generalized synthetic route to chiral 3-aminopiperidine derivatives.

A detailed protocol for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid is described by Kumar et al. (2018). The key steps involve:

  • Esterification: Both carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction.

  • Boc-Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group.

  • Reduction: The diester is reduced to the corresponding diol using sodium borohydride.

  • Tosylation: The diol is converted to a ditosylate.

  • Cyclization: The ditosylate is reacted with an appropriate amine to form the piperidine ring.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of newly synthesized compounds against DPP-4 is typically evaluated using a fluorometric assay.[8][10] This assay measures the cleavage of a fluorogenic substrate by the DPP-4 enzyme.

Principle: The assay utilizes a substrate such as Gly-Pro-aminomethylcoumarin (AMC), which is non-fluorescent. In the presence of DPP-4, the substrate is cleaved, releasing the highly fluorescent AMC. The rate of fluorescence increase is directly proportional to the DPP-4 activity. When an inhibitor is present, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal.

Protocol Outline:

  • Prepare Reagents:

    • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • DPP-4 Enzyme solution

    • Fluorogenic Substrate (e.g., Gly-Pro-AMC)

    • Test compounds at various concentrations

    • Positive control inhibitor (e.g., Sitagliptin)

  • Assay Procedure (96-well plate format):

    • Add DPP-4 enzyme to each well.

    • Add test compounds, positive control, or buffer (for enzyme control) to the respective wells.

    • Incubate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals (kinetic mode) using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Performance and Future Perspectives

The strategic incorporation of the 3-amino-3-methyl-piperidin-4-ol scaffold and its analogs into drug candidates offers a promising avenue for the development of novel therapeutics, particularly in the area of metabolic diseases. The fine-tuning of the substitution pattern on the piperidine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties.[11][12]

While direct comparative data for 3-amino-3-methyl-piperidin-4-ol is still emerging, the established importance of the 3-aminopiperidine core in DPP-4 inhibition provides a strong rationale for its further investigation. Future studies should focus on the systematic exploration of the stereochemistry at the 3 and 4 positions and the impact of these substitutions on the conformational preferences of the piperidine ring. Such studies will undoubtedly lead to the discovery of next-generation piperidine-based drugs with improved efficacy and safety profiles.

References

  • Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric).
  • Benchchem. A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
  • Benchchem.
  • Bioorganic & medicinal chemistry letters. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore.
  • Sigma-Aldrich. DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • Abcam. ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • ResearchGate. (2025). Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors.
  • Brieflands. (2024).
  • PubMed. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected].
  • Biochemistry Journal. (2023). Pharmacokinetic profiling of new antidiabetic compounds.
  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Biochemistry Journal. (2023). Pharmacokinetic profiling of new antidiabetic compounds.
  • Royal Society of Chemistry. (2022).
  • PMC. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • PMC. (2024).
  • ResearchGate. (2008).
  • Open Research@CSIR-NIScPR. (2018).
  • ResearchGate. (2008).
  • Benchchem. A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
  • MDPI. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023). Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1H)-one based novel monothiooxamides and 1,3,4-thiadiazoles.
  • Advanced Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Semantic Scholar. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study.
  • Sci-Hub. A new route to 3,4-disubstituted piperidines: formal synthesis of (−)-paroxetine and (+).
  • ResearchGate. (2025). (PDF)
  • PubMed. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PMC. (2024). In vivo anti-diabetic and anti-lipidemic evaluations of an excellent synthetic α-glucosidase inhibitor with dihydropyrano[3,2-c]quinoline skeleton.
  • ResearchGate. Towards multi-target antidiabetic agents: In vitro and in vivo evaluation of 3,5-disubstituted indolin-2-one derivatives as novel α-glucosidase inhibitors.
  • ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Journal of Medicinal Chemistry. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • PubMed. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • MDPI. (2022). Chiral Molecules: Properties, Synthesis and Analysis.
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  • CNR-IRIS. (2022).
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.

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A Comparative Guide to the Cross-Reactivity of 3-Amino-3-methyl-piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the cross-reactivity profiles of 3-Amino-3-methyl-piperidin-4-ol derivatives. As a privileged scaffold in modern medicinal chemistry, understanding the off-target interaction of these molecules is paramount for developing selective and safe therapeutic agents.[1][2] We will explore the structural modifications that influence selectivity, present methodologies for assessing cross-reactivity, and provide insights into interpreting the resulting data for drug development professionals.

Introduction: The Significance of the Piperidine Scaffold and Cross-Reactivity

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize interactions with biological targets.[3] The 3-Amino-3-methyl-piperidin-4-ol core, in particular, offers multiple points for chemical modification, making it an attractive starting point for library synthesis in drug discovery programs. For instance, structures containing the (R)-3-amino-3-methyl piperidine unit have shown inhibitory activity for dipeptidyl peptidase IV (DPP-4).[4]

However, this structural versatility can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity.[5] Assessing cross-reactivity is a critical step in drug development, as off-target binding can lead to adverse effects, toxicity, or reduced efficacy.[6] This guide will compare a series of hypothetical derivatives of 3-Amino-3-methyl-piperidin-4-ol to illustrate how subtle chemical changes can dramatically alter a compound's selectivity profile.

Synthesis and Derivatization of the Core Scaffold

The generation of a diverse library of 3-Amino-3-methyl-piperidin-4-ol derivatives is crucial for establishing robust structure-activity relationships (SAR) and structure-selectivity relationships (SSR). A general synthetic approach can be adapted from established methods for substituted piperidines.[7][8]

The core scaffold presents three primary points for diversification (R1, R2, and R3), as illustrated below. Modifications at these positions can influence the compound's physicochemical properties, target engagement, and off-target binding profile.

G cluster_0 Cross-Reactivity Screening Workflow A Compound Library of Derivatives B Primary Target Assay (e.g., Radioligand Binding) A->B C Broad Off-Target Panel Screening (e.g., CEREP Panel) A->C D Analyze Data & Identify Hits with >50% Inhibition C->D E Secondary Assays: Dose-Response Curves (IC50/Ki Determination) D->E F Functional Assays for Confirmed Hits (e.g., Cell-Based Assays) E->F G Selectivity Profiling & Lead Optimization F->G

Caption: A typical workflow for assessing compound cross-reactivity.

Radioligand Binding Assay for Target and Off-Target Affinity

This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for the target.

  • Test compounds (3-Amino-3-methyl-piperidin-4-ol derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Preparation: Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and the test compound dilutions.

  • Initiation: Add the diluted cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each test compound concentration and determine the Ki value using non-linear regression analysis.

Functional Cell-Based Assay (cAMP Assay for a Gs-Coupled GPCR)

This protocol measures the functional consequence of a compound binding to a Gs-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Forskolin (a direct activator of adenylyl cyclase).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the test compounds to the cells and incubate for 15-30 minutes at 37°C.

    • Add a sub-maximal concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for an additional 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).

Conclusion and Future Directions

The study of cross-reactivity is a complex but essential aspect of drug discovery. As demonstrated with our hypothetical 3-Amino-3-methyl-piperidin-4-ol derivatives, minor structural modifications can have a profound impact on a compound's selectivity profile. A systematic approach, combining broad panel screening with detailed functional assays, is crucial for identifying and mitigating potential off-target effects early in the development process. [6]Future work should focus on developing computational models that can more accurately predict the cross-reactivity of novel chemical entities, thereby streamlining the lead optimization process and improving the safety of next-generation therapeutics.

References

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. Available at: [Link]

  • 3-Amino Piperidine impurity | CAS 54012-73-6. Veeprho. Available at: [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). Available at: [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available at: [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PMC. Available at: [Link]

  • 5 Ways Functional Assays Predict Clinical Trial Success. Precision Antibody. Available at: [Link]

  • Structure-activity Relationships of Inhibitors Derived From 3-amidinophenylalanine. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Analytical Quantification and Characterization of 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive analytical guide for 3-aminopiperidines, a pivotal structural motif in modern drug discovery. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the quantification, purity assessment, and chiral separation of these valuable compounds. Herein, we move beyond simple protocols to explore the causality behind methodological choices, ensuring you can not only replicate these experiments but also adapt and troubleshoot them for your specific molecular targets.

The 3-aminopiperidine scaffold is a key building block in a variety of approved drugs and clinical candidates, valued for its ability to impart desirable physicochemical properties and engage in critical binding interactions. Its presence in molecules targeting everything from dipeptidyl peptidase-4 (DPP-4) to Janus kinase (JAK) necessitates rigorous analytical control throughout the development lifecycle. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose, with a focus on practical application and data-driven insights.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Achiral Analysis

RP-HPLC is the cornerstone of quality control for many pharmaceutical intermediates and active ingredients, including 3-aminopiperidine derivatives. However, the inherent polarity of the 3-aminopiperidine core presents a unique challenge: poor retention on traditional C18 stationary phases.

Mechanism and Methodological Considerations

In RP-HPLC, separation is governed by the hydrophobic partitioning of an analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. Highly polar compounds such as 3-aminopiperidines have a strong affinity for the mobile phase, leading to minimal interaction with the stationary phase and, consequently, elution at or near the solvent front (void volume). To overcome this, several strategies can be employed:

  • Ion-Pairing Chromatography: This technique introduces an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) into the mobile phase. TFA protonates the basic nitrogen of the 3-aminopiperidine, forming an ion pair with the trifluoroacetate anion. This complex is more hydrophobic than the parent amine, enhancing its retention on the C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an alternative separation mechanism where a polar stationary phase is used with a partially aqueous mobile phase. This technique is particularly well-suited for highly polar compounds that are not well-retained by reversed-phase columns.

Typical RP-HPLC-MS Protocol for a 3-Aminopiperidine Derivative

This protocol is a representative example for the analysis of a generic 3-aminopiperidine-containing compound.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 column with a particle size of 3.5 µm and dimensions of 4.6 x 150 mm is a common starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient might start at 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

Visualizing the HPLC-MS Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample 3-Aminopiperidine Sample Dissolution Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Autosampler, Column) Filtration->HPLC Inject MS Mass Spectrometer HPLC->MS Eluent Data Data Acquisition & Processing MS->Data

Caption: A typical workflow for the analysis of 3-aminopiperidines using HPLC-MS.

Gas Chromatography (GC): An Approach Requiring Derivatization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the polar nature and hydrogen-bonding capabilities of the amino and piperidine groups in 3-aminopiperidines make them non-volatile. Therefore, a derivatization step is typically required to increase their volatility and thermal stability.

The Rationale Behind Derivatization

Derivatization involves a chemical reaction to convert the analyte into a less polar and more volatile derivative. For 3-aminopiperidines, this is often achieved through acylation of the amino group. Reagents such as trifluoroacetic anhydride (TFAA) react with the primary amine to form a trifluoroacetyl amide, which is significantly more volatile and amenable to GC analysis.

Representative GC-MS Protocol with Derivatization
  • Derivatization:

    • To 1 mg of the 3-aminopiperidine sample in a vial, add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • GC-MS Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good choice.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizing the GC-MS Derivatization Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample 3-Aminopiperidine Sample Deriv Add Solvent & Derivatizing Agent (e.g., TFAA) Sample->Deriv Reaction Heat to Complete Reaction Deriv->Reaction Drydown Evaporate to Dryness Reaction->Drydown Recon Reconstitute in Solvent Drydown->Recon GC GC System (Inlet, Column, Oven) Recon->GC Inject MS Mass Spectrometer GC->MS Data Data Acquisition & Processing MS->Data

Caption: The workflow for GC-MS analysis of 3-aminopiperidines, including the critical derivatization step.

Chiral Separations: Resolving Enantiomers

For many 3-aminopiperidine-containing drugs, the stereochemistry at the C3 position is critical for pharmacological activity. Therefore, the ability to separate and quantify the enantiomers is a regulatory requirement. Chiral chromatography is the most common approach to achieve this.

Choosing the Right Chiral Stationary Phase (CSP)

The key to a successful chiral separation is the selection of the appropriate CSP. For 3-aminopiperidines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often the first choice. These phases offer a broad range of enantioselectivity for a wide variety of compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Chiral HPLC Method Development Protocol
  • CSP Screening:

    • Begin by screening a set of polysaccharide-based CSPs (e.g., Chiralcel OD, OJ; Chiralpak AD, AS).

    • Use a mobile phase consisting of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting mobile phase is 80:20 heptane:ethanol.

    • Add a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase (typically 0.1%) to improve peak shape and reduce tailing by minimizing ionic interactions with residual silanols on the silica support.

  • Method Optimization:

    • Once a CSP that shows some separation is identified, optimize the mobile phase composition to improve resolution.

    • Vary the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention times.

    • Experiment with different alcohol modifiers (e.g., methanol, ethanol, isopropanol) as this can significantly impact selectivity.

  • Finalized Chiral HPLC Conditions (Example):

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Heptane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 220 nm

Comparative Performance of Analytical Methods
Parameter RP-HPLC-MS GC-MS (with Derivatization) Chiral HPLC-UV
Primary Application Purity, Impurity Profiling, QuantificationQuantification, Analysis of Volatile ImpuritiesEnantiomeric Purity, Chiral Separation
Sample Volatility Not RequiredRequiredNot Required
Derivatization Not Typically RequiredUsually MandatoryNot Required
Sensitivity High (ng/mL to pg/mL)High (pg/mL)Moderate (µg/mL)
Selectivity High (with MS)High (with MS)High for Enantiomers
Throughput HighModerate (due to derivatization)Moderate
Key Advantage Broad applicability, direct analysisHigh resolution and sensitivityEssential for stereoisomer analysis
Key Limitation Poor retention of very polar analogsSample preparation complexitySpecific to chiral compounds
Decision Tree for Method Selection

Method_Selection Start What is the Analytical Goal? IsChiral Is Chiral Purity the Primary Goal? Start->IsChiral Achiral Purity / Quantification of Achiral Sample IsChiral->Achiral No ChiralHPLC Use Chiral HPLC IsChiral->ChiralHPLC Yes RPHPLC Use RP-HPLC-MS Achiral->RPHPLC GCMS Consider GC-MS if Volatility is Achievable Achiral->GCMS Alternative

Caption: A decision tree to guide the selection of the appropriate analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While chromatographic techniques are essential for separation and quantification, NMR spectroscopy remains the definitive tool for the structural confirmation of 3-aminopiperidine derivatives.

  • ¹H and ¹³C NMR: These experiments provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. The characteristic signals for the piperidine ring protons, particularly in the 1.5-3.5 ppm range, are key diagnostic features.

  • Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the purity of a substance without the need for an identical reference standard. By integrating the signal of the analyte against that of a certified internal standard of known concentration, a highly accurate purity value can be calculated. This is invaluable for the certification of reference materials.

Conclusion

The analytical landscape for 3-aminopiperidines is diverse, with each technique offering distinct advantages. RP-HPLC is the versatile workhorse for routine purity and quantification, especially when coupled with mass spectrometry. GC-MS, while requiring a derivatization step, provides excellent resolution and sensitivity. For chiral molecules, chiral HPLC is indispensable for ensuring enantiomeric purity. Finally, NMR spectroscopy provides the unambiguous structural confirmation that underpins all other analytical measurements. A judicious selection of these methods, guided by the specific analytical challenge at hand, is crucial for the successful development of drugs containing the 3-aminopiperidine scaffold.

References

  • Title: The 3-Aminopiperidine Motif in Modern Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Ion-pairing agents in reversed-phase liquid chromatography Source: Journal of Chromatography A URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-methyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientific advancement and operational safety are two sides of the same coin. The proper handling and disposal of chemical reagents are not merely regulatory hurdles; they are integral components of rigorous, reproducible, and responsible science. This guide provides a detailed protocol for the safe disposal of 3-Amino-3-methyl-piperidin-4-ol, grounding every recommendation in established safety principles and regulatory standards to ensure the protection of both laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Based on this analog, the compound should be treated as possessing the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate that 3-Amino-3-methyl-piperidin-4-ol be handled as a hazardous substance. Direct disposal into standard trash or sewer systems is strictly prohibited by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Improper disposal can lead to environmental contamination and pose a significant risk to public health.[2]

Hazard ClassificationGHS PictogramImplication for Handling and Disposal
Harmful/Irritant GHS07Requires careful handling to avoid ingestion, skin/eye contact, and inhalation. All waste, including contaminated materials, must be treated as hazardous.[1]

The Regulatory Landscape: EPA and OSHA Compliance

Disposal procedures are governed by federal and local regulations. The two primary agencies in the United States are:

  • Environmental Protection Agency (EPA): The EPA's RCRA establishes the framework for a "cradle-to-grave" hazardous waste management system.[3] As the generator of the waste, your laboratory is the first and most critical link in this chain, responsible for ensuring the waste is properly identified, managed, and prepared for transport to a licensed disposal facility.[3][4]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[5][6] This plan must include procedures for safe handling and disposal of hazardous chemicals.

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the first container is opened. The EPA's policy prioritizes the minimization of hazardous waste generation.[7]

Core Principles:

  • Scale Reduction: Only purchase and use the amount of chemical necessary for your experiments.

  • Inventory Management: Maintain a clear and updated chemical inventory to avoid purchasing duplicates and to track expiration dates.

  • Avoid Commingling: Never mix different chemical wastes unless explicitly instructed to do so by your institution's Environmental Health & Safety (EH&S) office.[8][9] Mixing incompatible chemicals can lead to dangerous reactions.

Step-by-Step Disposal Protocol for 3-Amino-3-methyl-piperidin-4-ol

This protocol outlines the necessary steps from the point of generation to the final handoff for disposal.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the hazard assessment.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields conforming to EN166 or chemical safety goggles.[10]

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure it is buttoned. For larger quantities or in case of a spill, consider an apron or coveralls.[10]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8] Waste containing 3-Amino-3-methyl-piperidin-4-ol must be kept separate from other waste streams, especially strong oxidizing agents and strong acids, which are potential incompatibilities.[10]

Create two distinct waste streams:

  • Solid Waste:

    • Unused or expired neat compound.

    • Contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves, pipette tips).

  • Liquid Waste:

    • Solutions containing 3-Amino-3-methyl-piperidin-4-ol.

    • Rinsate from cleaning contaminated glassware. Note: All rinsate from triple-rinsing a container must be collected as chemical waste.[7]

Step 3: Container Selection and Labeling

All hazardous waste containers must meet specific OSHA and EPA requirements.[2][11]

  • Container Requirements:

    • Must be in good condition, free from damage or leaks.[2]

    • Must be chemically compatible with the waste. For 3-Amino-3-methyl-piperidin-4-ol, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Must have a secure, leak-proof screw-top cap.[2] Keep the container closed at all times except when adding waste.[11]

  • Labeling Protocol:

    • The container must be clearly labeled as soon as the first drop of waste is added.

    • The label must include:

      • The words "HAZARDOUS WASTE" .[2][11]

      • The full, unabbreviated chemical name: "3-Amino-3-methyl-piperidin-4-ol" .

      • A complete list of all constituents in the container, including solvents, with their approximate percentages.[11]

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

Step 4: Spill Management

Accidental spills must be managed as a form of immediate disposal.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's EH&S emergency line.

  • Cleanup:

    • Wear the full PPE described in Step 1.

    • For a solid spill, carefully sweep up the material and place it in your designated solid hazardous waste container.[10] Avoid creating dust.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a chemical spill pillow).

    • Place all contaminated absorbent materials and cleaning supplies into the solid hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Step 5: Storage and Pickup

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][11]

  • Storage:

    • Store the waste container in a designated, well-ventilated area.

    • Use secondary containment (e.g., a plastic tub) to catch any potential leaks.

    • Ensure the container is segregated from incompatible materials.[11]

  • Requesting Pickup:

    • Once the container is 90% full, or within six months of the accumulation start date, submit a chemical waste pickup request through your institution's EH&S department.[2][11] Do not overfill containers.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Amino-3-methyl-piperidin-4-ol waste.

G cluster_prep Preparation & Assessment cluster_path Disposal Pathway cluster_final Final Disposition start Waste Generated (Neat Compound, Solution, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid Stream) ppe->segregate container Step 3: Select & Label Compatible Waste Container segregate->container spill Is this a spill? container->spill spill_cleanup Step 4: Execute Spill Cleanup Protocol spill->spill_cleanup Yes accumulate Accumulate Waste in Container spill->accumulate No spill_cleanup->accumulate storage Step 5: Store in Satellite Accumulation Area (Secondary Containment, Ventilated) accumulate->storage pickup Request Pickup from EH&S (When >90% full or at 6 months) storage->pickup end Waste Disposed of Responsibly pickup->end

Caption: Disposal workflow for 3-Amino-3-methyl-piperidin-4-ol.

References

  • OSHA Compliance For Laboratories. (2014). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How To Dispose Of Lab Chemicals. (2020). Maine Lab. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.